Iron(II) sulfamate
Description
Significance and Context in Inorganic Chemistry
Iron is the most abundant transition element in the biosphere and the fourth most abundant element in the Earth's crust. researchgate.net Its chemistry is dominated by the +2 (ferrous) and +3 (ferric) oxidation states, which are fundamental to countless processes in both biological and industrial domains. researchgate.netfiveable.me Iron(II) compounds, in particular, serve as crucial precursors for the synthesis of other iron compounds and are valued as mild reducing agents. wikipedia.orgwikipedia.org The significance of Iron(II) lies in its versatile coordination chemistry and its ability to readily participate in redox reactions, transitioning between the Fe(II) and Fe(III) states. fiveable.me
Within this broad context, Iron(II) sulfamate (B1201201), also known as ferrous sulfamate, holds a specific niche. cymitquimica.com Its primary significance is in the field of electrochemistry, particularly in electroplating processes. ifa.mdlenr-forum.com Formulations containing iron(II) sulfamate are used for the electrodeposition of iron and iron alloys, an application critical for repairing machine parts, manufacturing magnetic components, and creating protective coatings. ifa.mdlenr-forum.com While other iron salts like sulfates and chlorides are more common, the sulfamate-based baths offer particular properties that have driven its use in specialized applications. lenr-forum.com The compound itself, an inorganic salt consisting of an iron(II) cation and two sulfamate anions, is typically a solid that is soluble in water, often supplied as a green aqueous solution. cymitquimica.comcymitquimica.com
Overview of Iron(II) Coordination Compounds
The chemical behavior of Iron(II) is largely defined by its coordination chemistry. A coordination compound consists of a central metal ion bonded to surrounding molecules or ions known as ligands. wikipedia.orglibretexts.org The Iron(II) ion has an electronic configuration of [Ar]3d⁶. wikipedia.org This d-electron count is pivotal as it allows for diverse types of bonding and a range of coordination numbers and geometries, although six-coordinate octahedral complexes are the most common. researchgate.netfiveable.me
In an octahedral ligand field, the 3d orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy e_g* set. The six d-electrons of Fe(II) can be arranged in two ways, depending on the nature of the coordinating ligands.
High-Spin (HS) Complexes : Formed with weak-field ligands, the electrons are arranged as t₂g⁴e_g*². This configuration maximizes spin multiplicity.
Low-Spin (LS) Complexes : Formed with strong-field ligands, the electrons are paired in the lower energy orbitals, resulting in a t₂g⁶e_g*⁰ configuration. fiveable.menih.gov
This difference in electronic configuration dictates the magnetic properties, color, and reactivity of the complex. fiveable.menih.gov A fascinating phenomenon observed in many six-coordinate Iron(II) compounds is spin crossover (SCO), where the complex can be induced to switch between the HS and LS states by external stimuli like temperature, pressure, or light. nih.govmdpi.comucj.org.ua This property makes Iron(II) coordination compounds highly attractive for the development of molecular switches and functional materials. nih.govucj.org.ua
Historical Development of Sulfamate Ligand Chemistry within Metal Systems
The systematic study of coordination chemistry began in the late 19th and early 20th centuries, with Alfred Werner's foundational work on metal ammine complexes, which established the concepts of coordination spheres and octahedral geometry. libretexts.orgresearchgate.net Early research into coordination compounds was often driven by the observation of brightly colored materials, such as the pigment Prussian blue, an iron-cyanide complex known since the early 1700s. mdpi.com
The use of simple iron salts in applications like electroplating also has a long history. Investigations into deposition from solutions of numerous iron salts were conducted as early as 1887. lenr-forum.com For many decades, electroplating baths were predominantly based on iron(II) sulfate (B86663) and iron(II) chloride. lenr-forum.com
The introduction of the sulfamate ion (H₂NSO₃⁻) as a ligand and as a component in these systems is a more recent development. This compound baths have been used to some extent for electroplating, often in mixed systems with chlorides. lenr-forum.comgoogle.com Historically, however, the sulfamate ligand has not been as extensively studied in fundamental coordination chemistry as more common ligands like halides, ammonia (B1221849), or cyanide. Its development has been driven more by its practical application in electroplating, where it was found to produce deposits with desirable properties such as low internal stress, particularly in nickel and iron alloy plating. lenr-forum.comkcjplating.com Recent studies continue to explore the coordination of sulfamate anions to metal centers, sometimes revealing novel structures and indicating that the full potential of sulfamate ligand chemistry is still being uncovered. researchgate.net
Current State and Future Directions in this compound Studies
The current state of this compound research is largely anchored in its established industrial applications. It is commercially available, typically as a concentrated aqueous solution, for use in electroplating baths. lenr-forum.comcymitquimica.com These baths are employed to deposit iron or iron-nickel alloys, which are valued for their mechanical, magnetic, and corrosion-resistance properties. kcjplating.comgoogle.com Research in this area focuses on optimizing plating conditions and developing formulations for specific applications, such as for components in the electronics industry. ifa.mdgoogle.com
However, the field is evolving. There is a growing interest in developing more environmentally benign industrial processes, leading to research into alternative plating systems, such as those based on methanesulfonate (B1217627), which is considered a "green acid". ifa.md
Future research directions for this compound could diverge into several promising areas:
Novel Coordination Materials : Beyond its simple salt form, this compound could serve as a precursor for synthesizing more complex coordination polymers or metal-organic frameworks (MOFs). The sulfamate ligand, with its multiple potential donor atoms (N and O), could be used to create novel structures with interesting magnetic, catalytic, or porous properties. The synthesis of heteroleptic Fe(II) complexes containing aromatic sulfonate ligands showcases a potential pathway for creating new molecular architectures. rsc.org
Functional Magnetic Materials : Given the propensity of Iron(II) to exhibit spin crossover, exploring new coordination environments with sulfamate ligands could lead to the discovery of new SCO complexes. These materials are of great interest for data storage and sensor applications. ucj.org.ua
Inspiration from Other Fields : The sulfamate functional group is being actively investigated in medicinal chemistry and chemical biology, where "self-immolative" sulfamate-based linkers are being developed for targeted drug delivery. nih.govacs.orggoogle.com While chemically distinct, the fundamental reactivity and coordination chemistry of the sulfamate group explored in these fields could inspire new approaches to designing iron-based catalysts or responsive materials.
Data and Compound Information
Table 1: Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | Fe(H₂NSO₃)₂ | cymitquimica.com |
| IUPAC Name | iron(2+); disulfamate | americanelements.com |
| Molecular Weight | 248.02 g/mol | cymitquimica.combiosynth.com |
| CAS Number | 14017-39-1 | cymitquimica.combiosynth.com |
| Appearance | Solid; often a green aqueous solution | cymitquimica.comcymitquimica.com |
| Solubility | Soluble in water | cymitquimica.com |
Table 2: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 166976 |
| Iron(II) chloride | 24387 |
| Sodium sulfamate | 23665722 |
| Iron(II) sulfate | 24393 |
| Prussian blue | 11597148 |
| Nickel sulfamate | 14789 |
| Iron methanesulfonate | 16213038 |
| Ammonia | 222 |
| Cyanide | 5168 |
| Water | 962 |
| Carbon | 5462310 |
| Aluminum | 5284271 |
| Titanium | 24093 |
| Polyethylene | 6325 |
| Polypropylene | 6334 |
| Hemoglobin | N/A (Protein) |
| Cytochromes | N/A (Protein Class) |
| Molybdenum | 23933 |
| Platinum(IV) chloride | 25032 |
| Cobalt(III) chloride | 13587 |
| Nitric acid | 944 |
| Hydrogen peroxide | 784 |
| Ferrous gluconate | 108078 |
| Ferric pyrophosphate | 24965 |
| Hematite (B75146) | 10928 |
| Magnetite | 3084643 |
| Limonite | 131763321 |
| Siderite | 11333 |
| Coke | 16212457 |
| Limestone | 6116 |
| Nickel | 935 |
| Gold | 23985 |
| Silver | 23954 |
| Tin | 5352426 |
| Zirconia | 451559 |
| Yttria | 14811 |
| Ibrutinib | 24821094 |
| Pin1 | N/A (Protein) |
| Methanol | 887 |
| Zinc sulfate | 7783 |
| Ethylenediamine | 3301 |
| Pyridine-2-carboxaldehyde | 11283 |
| Perchloric acid | 24247 |
Structure
2D Structure
Properties
IUPAC Name |
iron(2+);disulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZYOZWYVFYNFV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(NH2SO3)2Fe, FeH4N2O6S2 | |
| Record name | Iron(II) sulfamate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Iron(II)_sulfamate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90890735 | |
| Record name | Sulfamic acid, iron(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890735 | |
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Molecular Weight |
248.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
25-30% aqueous solution: Green liquid; [MSDSonline] | |
| Record name | Iron(II) sulfamate | |
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CAS No. |
14017-39-1 | |
| Record name | Sulfamic acid, iron(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamic acid, iron(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfamic acid, iron(2+) salt (2:1) | |
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| Record name | Iron(2+) disulphamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Structural Elucidation and Coordination Chemistry of Iron Ii Sulfamate Complexes
Crystal Structure Analysis of Iron(II) Sulfamate (B1201201)
A definitive crystal structure analysis of iron(II) sulfamate is not readily found in the current body of scientific literature. However, by examining analogous compounds, we can postulate the likely structural parameters and coordination environments.
Specific unit cell parameters and the space group for this compound have not been reported. For comparison, various hydrated forms of iron(II) sulfate (B86663) (FeSO₄·xH₂O) have been extensively studied. These compounds exhibit a range of crystal systems and space groups depending on the degree of hydration. For instance, anhydrous iron(II) sulfate crystallizes in the orthorhombic space group Pnma, while the various hydrated forms adopt monoclinic or triclinic systems. researchgate.netwikipedia.org It is plausible that this compound, if crystallized, would also exhibit a relatively low-symmetry crystal system.
Table 1: Crystallographic Data for Selected Iron(II) Sulfate Hydrates
| Compound | Crystal System | Space Group |
|---|---|---|
| Anhydrous Iron(II) Sulfate | Orthorhombic | Pnma |
| Iron(II) Sulfate Monohydrate | Monoclinic | C2/c |
| Iron(II) Sulfate Tetrahydrate | Monoclinic | P2₁/n |
| Iron(II) Sulfate Pentahydrate | Triclinic | P1 |
| Iron(II) Sulfate Heptahydrate | Monoclinic | P2₁/c |
Data sourced from Wikipedia researchgate.netwikipedia.org
In aqueous solutions and in many solid-state compounds, the iron(II) ion typically exhibits an octahedral coordination geometry. wikipedia.org For instance, in hydrated iron(II) sulfate, the Fe²⁺ ion is coordinated to six water molecules to form the complex cation [Fe(H₂O)₆]²⁺. wikipedia.org In other iron(II) complexes with different ligands, such as in trans-bis(methanesulfonato-O)tetrakis(pyridine)iron(II), the iron(II) center is also hexacoordinated, in this case to four pyridine (B92270) ligands and two methanesulfonate (B1217627) anions. researchgate.net
The sulfamate anion (H₂NSO₃⁻) can act as a ligand, coordinating to metal centers through its oxygen or nitrogen atoms. In the context of this compound, it is likely that the Fe²⁺ ion would be in a hexacoordinate environment. This coordination sphere could be composed of sulfamate anions and, if present, water molecules. The sulfamate ligand could coordinate in a monodentate fashion through one of its oxygen atoms, or potentially as a bridging ligand, which will be discussed in a later section.
The packing of ions and molecules in a crystal lattice is governed by a variety of intermolecular forces, including electrostatic interactions, van der Waals forces, and hydrogen bonding. In the hypothetical crystal structure of this compound, strong electrostatic interactions between the Fe²⁺ cations and sulfamate anions would be the primary organizing force. The specific packing arrangement would be influenced by the size and shape of the ions and the nature of the coordination.
Polymeric and Supramolecular Architectures Involving this compound Moieties
The potential for the sulfamate ligand to act as a bridging ligand, coupled with its hydrogen-bonding capabilities, suggests that this compound could form extended polymeric or supramolecular structures.
Many iron(II) compounds with oxoanions, such as sulfates and sulfonates, are known to form polymeric structures. For example, in some anhydrous iron(II) sulfonates, a layered lattice structure is formed where the iron(II) ions are hexacoordinated and bridged by terdentate anions. researchgate.net Similarly, some iron(II)-pyridine-sulfate complexes exhibit polymeric structures with infinite chains of Fe²⁺ atoms bridged by sulfate ligands. nih.gov
Given that the sulfamate anion has multiple potential donor atoms (three oxygen and one nitrogen), it could act as a bridging ligand, linking multiple iron(II) centers. This could lead to the formation of one-dimensional chains, two-dimensional layers, or even three-dimensional frameworks, depending on the coordination mode of the sulfamate anion and the presence of other ligands like water. For instance, a novel iron(II) sulfate containing hydrazine (B178648), [Fe(N₂H₅)₂(SO₄)₂]n, consists of one-dimensional sulfate-bridged chains. pku.edu.cn
The sulfamate anion, with its N-H bonds and oxygen atoms, is an excellent candidate for forming extensive hydrogen-bonding networks. In a radical cation salt, (BEDT-TTF)₃(sulfamate)₂·2H₂O, hydrogen-bonded pairs of sulfamate ions are linked into parallel ribbons through further hydrogen bonding with bridging water molecules. rsc.orgnih.gov Each sulfamate oxygen and hydrogen atom is involved in hydrogen bonding in this structure. rsc.org
In a hypothetical crystalline this compound, the N-H groups of the sulfamate anion can act as hydrogen bond donors, while the oxygen atoms can act as acceptors. If water of crystallization is present, it would also participate in the hydrogen-bonding network. These interactions would play a crucial role in stabilizing the crystal structure and could link the polymeric chains or layers into a robust three-dimensional supramolecular architecture. Hydrogen bonds between protonated hydrazine and sulfate ions connect chains into a three-dimensional framework in an iron(II) sulfate-hydrazine complex. pku.edu.cn
Geometry and Electronic Structure of the Iron(II) Center
The iron(II) ion (Fe²⁺) is a d⁶ transition metal ion, and its complexes typically adopt an octahedral coordination geometry. wikipedia.orgacs.org In aqueous solutions, iron(II) salts dissolve to form the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺, which exhibits an almost colorless appearance and is paramagnetic. wikipedia.org The electronic configuration of the Fe²⁺ ion is [Ar] 3d⁶. byjus.com
In many crystalline iron(II) compounds, the octahedral coordination around the iron center is not perfect and exhibits some degree of distortion. This is also observed in related iron(II) sulfite (B76179) and sulfate complexes. For instance, in α-FeSO₃·3H₂O, the Fe²⁺ ion is in a distorted octahedral environment, coordinated to oxygen atoms from three water molecules and three different sulfite ions. researchgate.net The Fe-O bond distances in this complex vary significantly, ranging from 2.068 Å to 2.250 Å, highlighting the distorted nature of the octahedron. researchgate.net Similarly, in an amine-templated iron(II) sulfate, the Fe-O bond distances range from 2.144 Å to 2.180 Å. acs.org Such variations in bond lengths are a clear indication of a departure from ideal octahedral symmetry.
The coordination of sulfonate groups to Fe(II) ions has also been shown to result in an FeN₄O₂ coordination environment with a distorted octahedral geometry. rsc.org In general, d⁴, d⁷, and d⁹ electron configurations are more prone to tetragonal distortions in octahedral complexes. libretexts.org While Fe²⁺ is a d⁶ ion, significant distortions can still occur depending on the nature of the ligands and crystal packing forces.
| Compound | Fe-O Bond Length Range (Å) | Reference |
|---|---|---|
| α-FeSO₃·3H₂O | 2.068 - 2.250 | researchgate.net |
| [H₃N(CH₂)₆NH₃][Fe(II)₁.₅F₃(SO₄)]·0.5H₂O | 2.144 - 2.180 | acs.org |
| Fe(II) complexes with organic ligands | 2.06 - 2.10 | escholarship.org |
Ligand field theory is essential for understanding the electronic structure and properties of transition metal complexes. vaia.com In an octahedral field, the five degenerate d-orbitals of the free Fe²⁺ ion are split into two energy levels: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dx²-y², dz²). whiterose.ac.uk The energy difference between these sets is denoted as Δoct (the crystal field splitting energy).
The magnitude of Δoct is influenced by the ligands coordinated to the metal ion. Ligands are ranked in the spectrochemical series based on their ability to cause d-orbital splitting. whiterose.ac.uk For a d⁶ ion like Fe²⁺, the arrangement of the six d-electrons in the t₂g and eg orbitals depends on the relative magnitudes of Δoct and the mean pairing energy (P).
If Δoct is smaller than P (weak-field ligands), the electrons will occupy the orbitals to maximize spin multiplicity, resulting in a high-spin (HS) configuration (t₂g⁴eg²). libretexts.org This configuration has four unpaired electrons, making the complex paramagnetic. wikipedia.orgvaia.com If Δoct is larger than P (strong-field ligands), the electrons will first fill the lower-energy t₂g orbitals, leading to a low-spin (LS) configuration (t₂g⁶eg⁰). libretexts.org This results in a diamagnetic complex with no unpaired electrons. vaia.com
The Crystal Field Stabilization Energy (CFSE) quantifies the stabilization of a complex due to the splitting of the d-orbitals. For a high-spin octahedral Fe²⁺ complex, the CFSE is calculated as: CFSE = (4 × -0.4Δoct) + (2 × +0.6Δoct) = -0.4Δoct
For a low-spin octahedral Fe²⁺ complex, the CFSE is: CFSE = (6 × -0.4Δoct) + (0 × +0.6Δoct) = -2.4Δoct
The sulfamate ligand (H₂NSO₃⁻) is generally considered to be a weak-field ligand, similar to sulfate (SO₄²⁻). Therefore, this compound complexes are expected to be high-spin with a t₂g⁴eg² electronic configuration and exhibit paramagnetism.
Spin crossover (SCO) is a phenomenon observed in some d⁴ to d⁷ transition metal complexes where the spin state of the metal ion can be switched between high-spin (HS) and low-spin (LS) by an external stimulus such as temperature, pressure, or light. researchgate.netresearchgate.net This transition is accompanied by changes in magnetic properties, color, and structure. researchgate.net
For Fe²⁺ (d⁶) complexes, SCO occurs when the energy difference between the HS and LS states is small, meaning the crystal field splitting energy (Δoct) is close to the spin-pairing energy (P). researchgate.net While SCO is well-documented for iron(II) complexes with nitrogen-donor ligands like triazoles and imidazoles, it is less common in complexes with weaker-field, oxygen-donor ligands like sulfamate. researchgate.netnih.govnsc.rumdpi.com
The population of antibonding eg orbitals in the HS state leads to longer metal-ligand bond lengths compared to the LS state. researchgate.net This structural change is a key feature of the SCO phenomenon. Research on iron(II) complexes with various ligands has shown that subtle changes in the ligand structure or the counter-ion can influence the occurrence and characteristics of spin crossover. nsc.ruacs.org
While there is no specific documentation of spin crossover in simple this compound, the principles of ligand field theory suggest it is theoretically possible if the coordination environment could be modified to tune the ligand field strength to be near the spin-pairing energy of the Fe²⁺ ion. For instance, the use of mixed-ligand systems incorporating sulfamate along with stronger field ligands could potentially lead to SCO behavior.
Spectroscopic Characterization of Iron Ii Sulfamate Systems
Vibrational Spectroscopy Applications
Vibrational spectroscopy is instrumental in probing the bonding within the iron(II) sulfamate (B1201201) system, particularly the vibrations of the sulfamate ligand and its coordination to the iron(II) center.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. In iron(II) sulfamate, this technique is crucial for identifying the functional groups of the sulfamate anion (NH₂SO₃⁻) and observing shifts in their vibrational frequencies upon coordination to the Fe(II) ion.
The free sulfamate ion, with Cₛ symmetry, displays a set of characteristic vibrational modes. aip.org When it acts as a ligand, coordinating to the Fe(II) ion likely through one or more of its oxygen atoms, the symmetry is lowered, and the frequencies of its stretching and bending modes are altered. This is analogous to how sulfate (B86663) coordination to a metal center causes changes in its vibrational spectra. nih.gov The coordination is expected to be evidenced by shifts in the S-O and N-S stretching frequencies and the appearance of new bands in the far-IR region corresponding to Fe-O vibrations. aip.org
Studies on sulfamic acid and its salts provide a baseline for the vibrational modes of the sulfamate ion. mdpi.commontana.edu For instance, the N-S stretching mode in the sulfamate ion is found around 790 cm⁻¹. aip.orgmdpi.com The SO₃ group has symmetric and asymmetric stretching vibrations that are particularly sensitive to the coordination environment. In sulfamic acid, which exists as a zwitterion (H₃N⁺-SO₃⁻), these bands are well-defined. mdpi.com Upon coordination of the sulfamate anion to Fe(II), a shift in these bands, particularly the S-O stretching vibrations, would confirm the involvement of the oxygen atoms in bonding.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is a complementary technique to FT-IR. It is particularly effective for studying symmetric vibrations and vibrations involving heavier atoms, such as the Fe-O bonds in the this compound complex.
The Raman spectrum of this compound is expected to be dominated by vibrations of the sulfamate ligand and the Fe-O bonds of the coordination sphere. For the free sulfate (SO₄²⁻) ion, the symmetric stretching mode (ν₁) is intensely Raman active, appearing around 981 cm⁻¹. aip.orgmdpi.com Similarly, the sulfamate ion has a strong, characteristic SO₃ symmetric stretching mode. mdpi.com Studies on iron(II) sulfate minerals show that the position of this symmetric stretch is sensitive to the coordination environment and hydration state. researchgate.net In this compound, the analogous SO₃ symmetric stretch would be a key diagnostic peak.
Furthermore, the low-frequency region of the Raman spectrum (below 500 cm⁻¹) is where vibrations involving the iron atom are expected. Fe-O stretching modes in hydrated iron sulfates and other complexes typically appear in the 200-400 cm⁻¹ range. researchgate.netresearchgate.net Observing these bands would provide direct evidence of the Fe-O coordination framework. Raman spectroscopy is a powerful tool for investigating the structure of iron(II) spin-crossover complexes and can be used to distinguish between high-spin and low-spin states. aip.orgacs.org
Electronic Spectroscopy and Redox State Probes
Electronic spectroscopy techniques probe the electronic transitions between different energy levels within the compound, providing insight into the oxidation state and coordination geometry of the Fe(II) center.
UV-Visible spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from lower to higher energy orbitals. For transition metal complexes like this compound, these spectra are often characterized by intense charge-transfer (CT) bands.
In a typical hydrated iron(II) complex, such as [Fe(H₂O)₆]²⁺, the UV-Vis spectrum is relatively featureless in the visible region due to the spin-forbidden nature of d-d transitions. However, intense absorptions are observed in the UV region, which are attributed to ligand-to-metal charge transfer (LMCT) transitions. In the case of this compound, these transitions would involve the promotion of an electron from a filled orbital on the sulfamate or water ligands to an empty or partially filled d-orbital on the Fe(II) center. The presence of ligands other than water, such as in the tris(1,10-phenanthroline)iron(II) complex, can give rise to strong metal-to-ligand charge-transfer (MLCT) bands in the visible region, resulting in intense color. For simple this compound in aqueous solution, the spectrum is expected to be dominated by absorptions in the UV range. jcscp.org
Near-infrared (NIR) spectroscopy, covering the range from approximately 780 to 2500 nm (or ~12800 to 4000 cm⁻¹), is particularly useful for observing the d-d electronic transitions of the Fe(II) ion. High-spin iron(II) in an octahedral coordination environment (with a d⁶ electron configuration) has a single spin-allowed electronic transition, ⁵T₂g → ⁵E₉.
This transition typically results in a broad, and often split, absorption band in the NIR region. frontiersin.org For many hydrated iron(II) sulfate minerals, this absorption is centered around 10,000 cm⁻¹ (~1000 nm) and can be split into two components due to the Jahn-Teller effect or distortions from perfect octahedral symmetry. beilstein-journals.org The presence of a strong, broad band in the 8,000-11,000 cm⁻¹ region is a clear diagnostic indicator of octahedrally coordinated high-spin Fe(II). beilstein-journals.org This technique is therefore a direct probe of the electronic state and local geometry of the iron center in this compound.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical environment, and oxidation state of elements within the top few nanometers of a material. By irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons, one can determine their binding energies, which are characteristic of each element and its oxidation state.
For this compound, XPS can unequivocally determine the +2 oxidation state of iron. The Fe 2p spectrum for high-spin Fe(II) compounds is characterized by a main Fe 2p₃/₂ peak and a distinct "shake-up" satellite feature at a higher binding energy. The binding energy for the Fe 2p₃/₂ peak in Fe(II) compounds like FeO or FeCl₂ is typically in the range of 709-711 eV. rsc.orgnih.gov This is distinct from Fe(III) compounds, which appear at higher binding energies (e.g., ~711 eV for Fe₂O₃) and have different satellite structures. rsc.org
XPS also allows for the analysis of the sulfamate ligand. The S 2p peak for sulfate (SO₄²⁻) groups typically appears at a binding energy of around 168-169 eV. In sulfamate-containing compounds, the S 2p peak is found in a similar region, around 168-169.4 eV, attributed to the highly oxidized sulfur atom. The N 1s spectrum provides information about the amino group. The binding energy for nitrogen in a sulfamic acid or sulfamide (B24259) moiety is observed around 400-402 eV. Analysis of these core levels confirms the integrity of the sulfamate ligand at the sample surface.
The spectroscopic analysis of this compound provides crucial insights into its electronic and structural properties. Techniques such as Nuclear Magnetic Resonance (NMR) and Mössbauer spectroscopy are pivotal in characterizing the compound, particularly in understanding the behavior of the sulfamate ligands and the oxidation and spin state of the central iron atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The analysis of this compound by solution-state ¹H and ¹³C NMR is significantly complicated by the paramagnetic nature of the high-spin Fe(II) center (S=2). Paramagnetic centers can cause substantial broadening and large chemical shifts in the NMR signals of nearby nuclei, often rendering the spectra uninterpretable or requiring specialized techniques. mdpi.compsu.edumagritek.com The unpaired electrons of the Fe(II) ion create a strong local magnetic field, which leads to very efficient nuclear relaxation, resulting in broad spectral lines. mdpi.com
For the sulfamate ligand, the protons on the nitrogen atom (-NH₂) and any carbon atoms in associated organic complexes would be subject to these paramagnetic effects. In typical diamagnetic environments, the ¹H NMR signal for a sulfamate NH group can be observed, and its chemical shift is sensitive to the molecular structure. nih.gov For instance, in N-sulfoglucosamine, these proton resonances are readily detected. nih.gov However, in the presence of the paramagnetic Fe(II) ion in this compound, these signals are expected to be significantly broadened and shifted. The magnitude of this paramagnetic shift is dependent on the distance of the nucleus from the iron center and the nature of the magnetic anisotropy of the complex. psu.edu
Similarly, the ¹³C NMR signals of any organic components complexed with this compound would be affected. While specialized techniques like paramagnetic NMR have been developed to study such systems, obtaining high-resolution data remains a challenge. nih.gov These methods often involve very short relaxation delays and acquisition times to detect the rapidly decaying signals. psu.edu
Due to these challenges, there is a scarcity of published high-resolution ¹H and ¹³C NMR data specifically for this compound in solution. The available literature on paramagnetic iron(II) complexes suggests that the spectra would likely exhibit broad resonances with chemical shifts spread over a very wide range, potentially hundreds of ppm. mdpi.compsu.edu
However, the same paramagnetic effects that complicate solution-state NMR also pose challenges for ssNMR. The interaction of the nuclear spins with the unpaired electrons of the Fe(II) ion leads to significant line broadening. magritek.com While techniques like magic-angle spinning (MAS) are used to average out anisotropic interactions and narrow the spectral lines in solids, the paramagnetic broadening can still be dominant. mst.edu
Mössbauer Spectroscopy for Iron Oxidation State and Spin State
Mössbauer spectroscopy is an exceptionally sensitive technique for studying iron-containing compounds, as it directly probes the nuclear energy levels of the ⁵⁷Fe isotope. mdpi.comscispace.com This method provides precise information about the oxidation state, spin state, and local coordination environment of the iron atoms. For this compound, Mössbauer spectroscopy is the definitive method for confirming the +2 oxidation state and the high-spin (S=2) configuration of the iron center.
The isomer shift (δ) in Mössbauer spectroscopy is a measure of the difference in the s-electron density at the nucleus between the source and the absorber. researchgate.net This parameter is highly sensitive to the oxidation state and the covalency of the bonds involving the iron atom.
For high-spin iron(II) complexes, the isomer shift values typically fall within a well-defined range. aip.org The expected isomer shift for this compound would be consistent with a high-spin Fe(II) species in an octahedral or distorted octahedral environment. In aqueous solutions, iron(II) salts form the hexaaqua complex, [Fe(H₂O)₆]²⁺, which is a high-spin Fe(II) species. hmdb.casavemyexams.com
Table 1: Typical Mössbauer Isomer Shifts for High-Spin Iron(II) Complexes
| Compound Type | Isomer Shift (δ) at RT (mm/s) | Reference |
|---|---|---|
| High-Spin Fe(II) Porphyrinates | 0.86 to 0.95 | nih.gov |
| High-Spin Fe(II) Chelates | ~1.04 | aip.org |
| Hydrous Iron Sulfates | 1.13 to 1.30 | nasa.gov |
| Ferrous Sulfate in Vitamins | Corresponds to high-spin Fe(II) | akjournals.com |
The isomer shift is also temperature-dependent due to the second-order Doppler shift, which causes a decrease in the isomer shift with increasing temperature. researchgate.net
Quadrupole splitting (ΔE_Q) arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus in its excited state (I=3/2) and a non-spherically symmetric electric field gradient (EFG) at the nucleus. arxiv.org The EFG is generated by an asymmetric distribution of electrons in the iron's d-orbitals and by the arrangement of the surrounding ligands. Therefore, the quadrupole splitting provides valuable information about the local symmetry of the iron site.
High-spin Fe(II) has a d⁶ electron configuration. In a perfectly octahedral field, the six d-electrons would be arranged as (t₂g)⁴(eg)², resulting in an asymmetric charge distribution and a significant EFG. This leads to a large quadrupole splitting. rsc.org The magnitude of the quadrupole splitting is sensitive to distortions from ideal octahedral symmetry.
Table 2: Typical Mössbauer Quadrupole Splittings for High-Spin Iron(II) Complexes
| Compound Type | Quadrupole Splitting (ΔE_Q) at RT (mm/s) | Reference |
|---|---|---|
| High-Spin Fe(II) Porphyrinates | 1.93 to 2.44 | nih.gov |
| High-Spin Fe(II) Chelates | 2.14 to 2.21 | aip.org |
| Hydrous Iron Sulfates | 2.80 to 3.00 | nasa.gov |
| Szomolnokite (FeSO₄·H₂O) | Fluctuates with pressure | mdpi.com |
Studies on various high-spin iron(II) complexes have shown a range of quadrupole splitting values, which can be influenced by the nature of the ligands and the coordination geometry. researchgate.netrsc.org For this compound, a significant quadrupole splitting is expected, confirming the high-spin Fe(II) state.
In the presence of a magnetic field at the nucleus, the degeneracy of the nuclear spin states is lifted, leading to a magnetically split Mössbauer spectrum, typically a six-line pattern. mdpi.com This magnetic hyperfine interaction can arise from an externally applied magnetic field or, in magnetically ordered materials (ferromagnetic, antiferromagnetic, or ferrimagnetic), from an internal hyperfine field (B_hf).
For paramagnetic materials like this compound at room temperature, no magnetic splitting is typically observed in the absence of an external field. However, at very low temperatures, slow paramagnetic relaxation can sometimes lead to the appearance of magnetic hyperfine structure. berkeley.edu
The internal hyperfine field in iron compounds has three main contributions: the Fermi contact term, the dipolar term, and the orbital term. mdpi.com In some low-coordinate high-spin Fe(II) complexes, very large internal magnetic fields have been observed, which are attributed to a significant unquenched orbital angular momentum. nih.govacs.orgresearchgate.net While this compound is not expected to exhibit such extreme values, the study of its magnetic hyperfine interactions under an applied field and at low temperatures could provide deeper insights into its electronic ground state and magnetic properties.
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a sample. It provides detailed information on the oxidation state, coordination number, identity of neighboring atoms, and interatomic distances. This technique is particularly valuable for amorphous or solution-phase systems where traditional diffraction methods are not applicable. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
For this compound, Fe K-edge XAS can be employed to characterize the environment around the central iron atom. While specific XAS studies on solid this compound are not extensively documented in public literature, the analysis can be reliably inferred from studies on closely related and analogous compounds, such as aqueous iron(II) sulfate and other Fe(II) complexes. In a typical aqueous preparation, the iron(II) ion exists as a hexa-aqua complex, [Fe(H₂O)₆]²⁺, which then interacts with the sulfamate anions.
Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environment
The EXAFS region of the XAS spectrum, which extends from about 50 eV to 1000 eV above the absorption edge, contains information about the local atomic environment of the absorbing atom. The oscillations in this region arise from the scattering of the ejected photoelectron by the neighboring atoms. Analysis of these oscillations can yield precise information about the number and type of neighboring atoms and their distances from the central iron atom.
For an this compound system, particularly in aqueous solution or as a hydrated solid, the primary coordination sphere around the Fe(II) ion is expected to consist of oxygen atoms from water molecules. Studies on aqueous Fe(II) solutions and hydrated iron sulfates consistently show that the Fe(II) ion is octahedrally coordinated by six water molecules. fishersci.ca
The analysis of the Fe K-edge EXAFS spectrum involves Fourier transforming the k³-weighted data to generate a pseudo-radial distribution function (RDF). fishersci.ca The peaks in the RDF correspond to shells of neighboring atoms. For the [Fe(H₂O)₆]²⁺ ion, the most prominent peak corresponds to the first coordination shell of oxygen atoms (Fe-O). A second, weaker peak may be observed corresponding to the Fe-Fe distances in cases where the iron centers polymerize, such as in the formation of certain iron hydroxides or green rust, though this is less expected in a simple salt solution. fishersci.ca
Fitting the EXAFS data allows for the quantitative determination of key structural parameters. Based on data from analogous Fe(II) aqueous systems, the local coordination environment around the iron atom in this compound can be summarized as follows.
Interactive Table 1: Typical EXAFS-Derived Structural Parameters for Fe(II) in an Octahedral Oxygen Environment
| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) |
|---|
Note: Data is based on studies of hexa-aqua iron(II) complexes and related Fe(II) compounds. The exact values for this compound may vary slightly.
In systems where the sulfamate or sulfate anion directly coordinates to the iron center (inner-sphere complex), an additional scattering path for Fe-S would be expected. Sulfur K-edge EXAFS studies on sulfate interacting with ferric iron have identified Fe-S interatomic distances of approximately 3.22-3.26 Å, indicative of a bidentate-binuclear complex where a sulfate ion bridges two iron centers. nih.gov A similar Fe-S distance could be anticipated if the sulfamate anion were to directly coordinate to the Fe(II) center.
X-ray Absorption Near Edge Structure (XANES) for Oxidation State Determination
The XANES region, which covers the energy range from just before the absorption edge to about 50 eV above it, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. The position of the absorption edge, which corresponds to the energy required to excite a core electron (a 1s electron for the K-edge), shifts to higher energies with an increasing oxidation state. nih.govfishersci.ca
For iron, the K-edge position for Fe(II) is distinctly lower than that for Fe(III). The separation between the average pre-edge centroid positions for Fe²⁺ and Fe³⁺ is approximately 1.4 eV. nih.gov This "chemical shift" provides a direct method for determining the valence state of iron in a compound. In a study of aqueous iron sulfate solutions, Fe L-edge XAS, which is also sensitive to the oxidation state, confirmed the ability to distinguish between Fe(II) and Fe(III) species in solution during electrochemical processes. nih.govfishersci.nl
Furthermore, the XANES spectrum often contains pre-edge features, which are small peaks appearing just below the main absorption edge. These features arise from 1s to 3d electronic transitions. For a centrosymmetric coordination geometry, such as a perfect octahedron, these transitions are formally forbidden by the dipole selection rule and thus result in a weak pre-edge peak. Distortions from centrosymmetry lead to an increase in the intensity of this pre-edge feature. nih.gov Therefore, the intensity and shape of the pre-edge peak provide information about the coordination geometry around the iron atom. For a typical high-spin octahedral Fe(II) complex, a weak pre-edge feature is expected.
Interactive Table 2: Fe K-edge Positions for Different Iron Species
| Compound/Species | Iron Oxidation State | Absorption Edge Energy (eV) (Approximate) |
|---|---|---|
| Fe metal foil | 0 | 7112.0 |
| Fe(II) compounds (e.g., FeO) | +2 | ~7120 - 7122 |
Note: The absolute edge position can vary slightly depending on the specific reference compound and calibration. The key diagnostic is the relative shift between different oxidation states.
By comparing the Fe K-edge XANES spectrum of an this compound sample to those of known Fe(II) and Fe(III) standards, the oxidation state of the iron can be unequivocally identified as +2. americanelements.com Any presence of Fe(III) due to oxidation would manifest as a shoulder or a distinct peak at a higher energy on the main absorption edge.
Reactivity and Reaction Mechanisms of Iron Ii Sulfamate
Redox Chemistry of Iron(II) in Sulfamate (B1201201) Environments
The Fe²⁺ ion is readily oxidized to the Fe³⁺ state, making its salts effective reducing agents. In an aqueous solution, this chemistry is central to the utility of iron(II) sulfamate. The sulfamate ligand (NH₂SO₃⁻) plays a crucial role in modulating this reactivity, primarily by stabilizing the ferrous state against certain oxidants.
The oxidation of this compound to iron(III) sulfamate is a reversible process. google.comgoogleapis.com Electrochemical studies have shown that the electrode potential for the oxidation of this compound is approximately 0.20 V vs. a Mercury-Sulfate Electrode (MSE). google.com This value is very close to the standard reduction potential for the aqueous iron(II)/iron(III) redox couple, indicating that the sulfamate ligand does not dramatically alter the intrinsic redox potential of the iron ion. google.com In some applications, additional sulfamic acid is added to the solution to provide an excess of sulfamate ions needed for the complexation of Fe(III) as it is formed from the oxidation of Fe(II). google.com
NpO₂⁺ + Fe²⁺ + 4H⁺ ⇆ Np⁴⁺ + Fe³⁺ + 2H₂O. researchgate.net
The study found that this reduction process follows a complex rate law, being first-order and zero-order with respect to the Np(V) concentration under different conditions. researchgate.net The reaction rate constants and thermodynamic parameters for the formation of the activated complex were determined and are summarized in the table below. researchgate.net
| Parameter | Value | Conditions |
| Activation Energy (Eₐ) | 88 ± 1 kJ mol⁻¹ | - |
| Activation Free Energy (ΔG≠) | 94.6 kJ mol⁻¹ | T = 298.2 K |
| Activation Enthalpy (ΔH≠) | 85.6 kJ mol⁻¹ | T = 298.2 K |
| Activation Entropy (ΔS≠) | -30 J mol⁻¹ K⁻¹ | T = 298.2 K |
| This interactive table summarizes the thermodynamic activation parameters for the reduction of Np(V) by this compound. researchgate.net |
In acidic environments containing nitrate, the sulfamate ion serves a secondary, crucial role in stabilizing the Fe(II) state. acs.org It achieves this by reacting with and destroying nitrous acid (HNO₂), an autocatalytic species in nitric acid oxidations that would otherwise rapidly oxidize the ferrous ion. osti.govosti.gov This stabilization is particularly important in radiological processing, where radiolysis can produce oxidizing agents. osti.govosti.gov
This compound is best known as a strong reducing agent, a property extensively utilized in the PUREX (Plutonium and Uranium Recovery by Extraction) process for reprocessing spent nuclear fuel. akjournals.comresearchgate.netupertis.ac.id Its primary function is to partition plutonium from uranium. upertis.ac.idscribd.com In the process, an organic solvent containing tributylphosphate (TBP) is used to extract both U(VI) and Pu(IV) from a nitric acid solution. akjournals.com To separate them, the organic phase is treated with an aqueous solution of this compound. upertis.ac.idscribd.com The Fe(II) selectively reduces Pu(IV) to Pu(III), which is not significantly complexed by TBP and thus partitions back into the aqueous phase. akjournals.comupertis.ac.iddeadnet.se The U(VI) remains unreduced in the organic layer, achieving the separation. upertis.ac.id
Beyond plutonium, this compound is also employed to adjust the oxidation state of neptunium (B1219326). It can reduce Np(V) and Np(VI) to Np(IV). researchgate.netresearchgate.netrsc.org This is often done to prepare the neptunium for subsequent extraction or ion-exchange steps where the +4 oxidation state is required for efficient separation. rsc.orgiaea.orgutwente.nl Despite its effectiveness, the use of ferrous sulfamate has been curtailed in some modern facilities because it introduces non-volatile iron and sulfate (B86663) (a degradation product of sulfamate) into the high-level waste streams, complicating their eventual vitrification and disposal. osti.govakjournals.comscispace.com
| Actinide | Initial State | Reduced State | Process Context |
| Plutonium | Pu(IV) | Pu(III) | Partitioning from Uranium in PUREX process. akjournals.comupertis.ac.id |
| Neptunium | Np(V), Np(VI) | Np(IV) | Valence adjustment for extraction/ion-exchange. researchgate.netresearchgate.net |
| This interactive table outlines the principal reductive applications of this compound in nuclear fuel reprocessing. |
The involvement of iron(II) salts in generating highly reactive free radicals, most notably the hydroxyl radical (•OH) from hydrogen peroxide via the Fenton reaction, is a cornerstone of advanced oxidation processes. frontiersin.orgmdpi.com However, specific studies detailing the role of this compound in initiating or participating in free-radical chain reactions are not prominent in the literature.
The primary role of the sulfamate component appears to be as a stabilizer and scavenger, rather than a promoter of radical chains. In nuclear processing environments, where radiolysis of water can generate free radicals, sulfamate is added to scavenge oxidizing species, thereby protecting the Fe(II) reductant. osti.govinstitutebishop.org
Furthermore, research on the reaction of hydroxyl radicals with related organosulfur compounds suggests that sulfonate (–SO₃⁻) and sulfate (–OSO₃⁻) functional groups have a strong deactivating effect. acs.org These groups are highly electron-withdrawing, which reduces the reactivity of the parent molecule towards attack by electrophilic radicals like •OH. acs.org By analogy, the sulfamate ligand (NH₂SO₃⁻) is expected to be relatively resistant to oxidation by such radicals. This inertness would allow the Fe(II) center to perform its function as a reductant without the ligand itself being consumed in side reactions, but it also makes it unlikely to participate in the propagation of radical chains.
Complexation Reactions of this compound
The Fe(II) ion, like other transition metals, readily forms coordination complexes. The nature of these complexation reactions is fundamental to the applications of this compound.
While this compound reacts with organic compounds to form soluble complexes, its most documented application in chromatography is not for the separation of a mixture of organics, but for the highly specialized separation of inorganic actinide elements. iaea.org In this context, it is used as a reagent in the mobile phase during extraction or ion-exchange chromatography to control the oxidation state, and therefore the complexation and retention behavior, of plutonium. dss.go.thiaea.orgresearchgate.net
For example, a sample containing actinides can be loaded onto a TEVA resin column. researchgate.net To selectively elute plutonium, a mobile phase containing this compound is used. The Fe(II) reduces retained Pu(IV) to Pu(III). dss.go.thresearchgate.net The resulting Pu(III) ion has a much lower affinity for the stationary phase than the tetravalent actinides (like Np(IV) or Th(IV)) and is thus eluted from the column, while the others are retained. deadnet.sedss.go.th In this application, the crucial reaction is the redox-induced change in plutonium's complexation properties, which is mediated by this compound.
A thorough review of the available literature indicates a lack of dedicated studies reporting the thermodynamic stability constants for the formation of the iron(II)-sulfamate complex. Such studies are essential for quantitatively understanding the equilibrium between the free Fe²⁺(aq) ion and its sulfamate complexes in solution.
However, indirect evidence provides some insight. As noted previously, the redox potential for the Fe(II)/Fe(III) couple in a sulfamate medium is not significantly different from that of the aqueous couple. google.com This suggests that the stability of the Fe(II)-sulfamate and Fe(III)-sulfamate complexes are of a similar order of magnitude, as a large preferential stabilization of the Fe(II) complex would be expected to make the redox potential more negative (i.e., harder to oxidize).
Thermodynamic data has been calculated for the activated complex formed during the reduction of Np(V) by this compound, but these parameters (ΔG≠, ΔH≠, ΔS≠) describe the transition state of that specific reaction, not the stability of the ground-state this compound complex at equilibrium. researchgate.net Without experimentally determined stability constants, a full speciation diagram for iron(II) in sulfamate solutions cannot be constructed.
Ligand Exchange and Substitution Reactions
The reactivity of this compound in solution is largely dictated by the behavior of the iron(II) ion, which, in aqueous environments, exists as the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. docbrown.info In this complex, six water molecules act as ligands, coordinating to the central iron ion. studymind.co.ukphysicsandmathstutor.com The chemistry of this compound is therefore characterized by ligand exchange reactions where these water ligands are substituted by other molecules or ions present in the solution. studymind.co.ukcognitoedu.org
These substitution reactions are influenced by factors such as the concentration of the new ligand and the relative strength of the new coordinate bonds compared to the iron-water bonds. studymind.co.uk Common ligand substitution reactions for the [Fe(H₂O)₆]²⁺ ion include precipitation reactions upon the addition of hydroxide (B78521) or ammonia (B1221849).
Reaction with Hydroxide Ions: When a base like sodium hydroxide is added, it provides hydroxide ions (OH⁻) that displace water ligands, leading to the formation of a neutral complex, iron(II) hydroxide, [Fe(H₂O)₄(OH)₂], which precipitates out of the solution as a murky green solid. cognitoedu.orgsavemyexams.com
Equation: [Fe(H₂O)₆]²⁺(aq) + 2OH⁻(aq) → Fe(H₂O)₄(OH)₂ + 2H₂O(l) savemyexams.com
Reaction with Ammonia: A similar reaction occurs with the dropwise addition of aqueous ammonia. The ammonia acts as a base, removing protons from the coordinated water molecules to again form the [Fe(H₂O)₄(OH)₂] precipitate. cognitoedu.orgsavemyexams.com Unlike some other transition metal hydroxides, the iron(II) hydroxide precipitate does not redissolve in excess ammonia. cognitoedu.org
Equation: [Fe(H₂O)₆]²⁺(aq) + 2NH₃(aq) → Fe(H₂O)₄(OH)₂ + 2NH₄⁺(aq) savemyexams.com
A critical aspect of this compound's reactivity is its role as a reducing agent, which inherently involves the oxidation of the iron(II) center to iron(III). This redox process is central to its use in applications like nuclear fuel reprocessing. osti.govosti.gov In these systems, the sulfamate anion plays a crucial secondary role. It functions as a "holding reductant" by rapidly destroying nitrite (B80452) (NO₂⁻), which is a common oxidant in nitric acid solutions. osti.govosti.gov This scavenging action by the sulfamate anion prevents the unwanted oxidation of the ferrous ion, ensuring it is available to perform its primary reducing function. osti.gov The rate of nitrite scavenging by sulfamic acid is comparable to the rate of Fe²⁺ oxidation by nitrous acid. osti.govosti.gov
Thermal Decomposition Pathways of this compound and its Derivatives
The thermal decomposition of metal sulfamates, including this compound, generally proceeds through a multi-stage process that involves dehydration followed by the decomposition of the anhydrous salt. While specific studies on this compound are limited, a general pathway can be inferred from research on the thermal behavior of other divalent transition metal sulfamates (amidosulfonates) such as those of manganese, cobalt, nickel, and zinc. redalyc.org
The proposed thermal decomposition pathway for this compound is as follows:
Dehydration: If the starting material is a hydrate, the first step upon heating is the loss of water molecules to form the anhydrous this compound, Fe(NH₂SO₃)₂. Studies on similar compounds show this step is typically complete before the ligand itself begins to decompose. redalyc.org
Formation of Iron(II) Sulfate: The anhydrous this compound then decomposes at higher temperatures. For other transition metals, this stage leads to the formation of the corresponding metal sulfate as a stable intermediate. redalyc.org The sulfamate ligand (NH₂SO₃⁻) breaks down, likely releasing nitrogenous gases and sulfur oxides, leaving behind the more thermally stable sulfate anion (SO₄²⁻) bonded to the iron.
Decomposition of Iron(II) Sulfate: The intermediate iron(II) sulfate decomposes at even higher temperatures. This final stage involves the breakdown of the sulfate and the oxidation of the iron, typically yielding a final residue of iron(III) oxide (Fe₂O₃) and releasing sulfur oxides. wikipedia.orgereztech.comuni.lu The decomposition of sulfamic acid itself is known to yield water, sulfur trioxide, sulfur dioxide, and nitrogen at elevated temperatures. wikipedia.org
This stepwise decomposition, with the formation of a stable sulfate intermediate, is a characteristic thermal pathway for transition metal sulfamates in both air and nitrogen atmospheres. redalyc.org
Investigation of Degradation Products and Mechanisms
The degradation of this compound leads to different products depending on the conditions, primarily whether the degradation is thermal or occurs in an aqueous chemical reaction.
Thermal Degradation Products
Based on the multi-stage thermal decomposition pathway, a sequence of degradation products can be identified. The decomposition of the sulfamate anion itself is complex, but studies on sulfamic acid show it decomposes at temperatures above 205°C to produce water, sulfur trioxide, sulfur dioxide, and nitrogen. wikipedia.org For this compound, the ultimate solid product is typically the most stable iron oxide, which is iron(III) oxide. wikipedia.org
The table below summarizes the likely products formed during the thermal decomposition of this compound.
| Decomposition Stage | Temperature Range | Likely Products |
| Dehydration | Low Temperature | Water (H₂O), Anhydrous this compound |
| Ligand Decomposition | Intermediate Temperature (~300-450°C) | Iron(II) Sulfate (FeSO₄), Nitrogen (N₂), Sulfur Oxides (SO₂, SO₃), Water (H₂O) |
| Sulfate Decomposition | High Temperature (>500°C) | Iron(III) Oxide (Fe₂O₃), Sulfur Dioxide (SO₂), Sulfur Trioxide (SO₃) |
Table based on decomposition pathways of similar metal sulfamates redalyc.org and sulfamic acid wikipedia.org.
Aqueous Reaction and Degradation Products
In aqueous solutions, particularly in the context of its use as a reductant in nuclear fuel processing, the "degradation" of this compound involves its intended chemical reactions. The primary mechanism is the oxidation of the ferrous ion to the ferric ion. osti.gov
Fe²⁺ → Fe³⁺ + e⁻
Simultaneously, the sulfamate component is consumed by reacting with nitrous acid (formed from nitrite in acidic solution), which prevents the nitrous acid from oxidizing the Fe²⁺. This reaction produces nitrogen gas. osti.govosti.gov
NH₂SO₃H + HNO₂ → N₂ + H₂SO₄ + H₂O
The key degradation and reaction products in this application are therefore the oxidized iron(III) ion and the products from the scavenging reaction of the sulfamate. osti.gov
| Reaction Type | Reactants | Key Products |
| Redox Reaction | Iron(II) ion (Fe²⁺), Oxidizing Agent (e.g., Pu⁴⁺) | Iron(III) ion (Fe³⁺), Reduced Species |
| Nitrite Scavenging | Sulfamic Acid (from sulfamate ion), Nitrous Acid (HNO₂) | Nitrogen (N₂), Sulfuric Acid (H₂SO₄), Water (H₂O) |
Table based on reactivity in nuclear fuel processing solutions. osti.govosti.gov
Theoretical and Computational Studies on Iron Ii Sulfamate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including transition metal complexes. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules. tdl.org For iron(II) complexes, DFT has been instrumental in exploring geometric structures, electronic properties, and reaction mechanisms. nih.govacs.orgrsc.org
Prediction of Geometric Structures and Conformational Analysis
A primary application of DFT is the prediction of a molecule's equilibrium geometry. For iron(II) sulfamate (B1201201), this would involve calculating the total energy of the system for various arrangements of the atoms and identifying the structure with the minimum energy. This geometry optimization process would reveal key structural parameters such as the bond lengths between the central iron(II) ion and the coordinating atoms of the two sulfamate (H₂NSO₃⁻) ligands, as well as the bond angles that define the coordination sphere.
Electronic Structure and Bonding Analysis
DFT calculations provide a detailed picture of the electronic structure and the nature of chemical bonding within a molecule. mdpi.com For iron(II) sulfamate, this analysis would focus on the frontier molecular orbitals (FMOs), particularly those involving the iron 3d orbitals. The energy and composition of these orbitals are crucial for understanding the compound's reactivity, magnetic properties, and spectroscopic behavior.
The calculations would elucidate the nature of the bond between the iron(II) center and the sulfamate ligands, quantifying its ionic and covalent character. Analysis of the charge distribution, such as through Mulliken, Hirshfeld, or Natural Bond Orbital (NBO) population analyses, would assign partial charges to each atom, indicating the degree of electron transfer from the ligands to the metal ion. This provides insight into the Lewis acid-base interaction that forms the complex. Similar DFT approaches have been effectively used to understand electronic structure and bonding in a variety of iron(II) and iron(I) complexes. nih.gov
Calculation of Spectroscopic Parameters (e.g., vibrational frequencies, NMR shifts)
DFT is a valuable tool for predicting spectroscopic properties that can be directly compared with experimental measurements.
Vibrational Frequencies: By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix) at the optimized geometry, a full set of vibrational frequencies can be computed. These frequencies correspond to the stretching and bending modes of the molecule, such as the Fe-O or Fe-N stretches and the internal modes of the sulfamate ligand. The resulting theoretical infrared (IR) and Raman spectra are invaluable for interpreting experimental spectra and confirming the predicted structure. marquette.eduacs.orgacs.org
NMR Shifts: While more computationally intensive, DFT can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net For this compound, which is paramagnetic in its high-spin state, this is particularly challenging. However, specialized techniques can be employed to calculate the shifts for ligand nuclei (¹H, ¹⁴N, ³³S), providing another layer of structural verification when compared against experimental NMR data.
Multiconfigurational Quantum Chemistry Approaches (e.g., CASPT2)
While DFT is often effective, it can struggle with systems that have significant multireference character, meaning their electronic structure cannot be well-described by a single electron configuration. This is often the case for transition metal complexes, especially when describing different spin states or bond-breaking processes. acs.org For these situations, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (CASPT2) to include dynamic electron correlation, are often necessary for accurate results. nih.govrug.nl
Accurate Determination of Spin-State Energy Splittings
The iron(II) ion has a d⁶ electron configuration, which allows it to exist in a low-spin (S=0), intermediate-spin (S=1), or high-spin (S=2) state, depending on the strength of the ligand field. The energy difference between these spin states is a critical parameter that dictates the magnetic and reactive properties of the complex.
DFT functionals are known to vary widely in their ability to accurately predict these spin-state splittings (ΔE(H-L)). aip.org CASPT2 is considered a benchmark method for this purpose, providing reliable energy differences between spin states for many Fe(II) complexes. nih.govresearchgate.net For this compound, CASPT2 calculations would involve defining an active space of orbitals—typically including the iron 3d orbitals and relevant ligand orbitals—and calculating the energies for the high-spin and low-spin states. The results would reliably predict the ground spin state of the complex and the energy required to access other spin states, which is fundamental to understanding potential spin-crossover (SCO) behavior. acs.orgaip.orgnsf.gov
Potential Energy Surface Mapping for Reaction Pathways
CASPT2 is also a powerful tool for exploring chemical reaction mechanisms by mapping potential energy surfaces (PES). acs.orgacs.org A PES represents the energy of a molecular system as a function of its geometry. By mapping the PES for a specific reaction, such as ligand substitution, dissociation, or a redox process involving this compound, one can identify transition states and intermediates. rsc.org
This allows for the calculation of activation energy barriers, providing quantitative insight into reaction kinetics. For example, the pathway for the dissociation of a sulfamate ligand from the iron center could be mapped, or the surface could be explored to understand how the complex might interact with other molecules. Such calculations provide a level of mechanistic detail that is often inaccessible through experimental means alone. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of atoms and molecules over time. For this compound, these simulations provide critical insights into its interactions at a molecular level, particularly in solution, which governs its macroscopic properties and reactivity.
In an aqueous solution, the iron(II) ion does not exist in isolation. Instead, it is solvated by water molecules to form a well-defined coordination complex. MD simulations of aqueous Fe²⁺ solutions have shown that the ion is typically surrounded by six water molecules in a stable, octahedral arrangement, forming the hexaaquairon(II) cation, [Fe(H₂O)₆]²⁺. ontosight.aifishersci.ie The sulfamate ions (H₂NSO₃⁻) are present in the solution as counter-ions, balancing the positive charge of the iron complexes.
The primary hydration shell, consisting of these six water molecules, is a key feature of the solution's structure. fishersci.ie MD simulations, often validated against experimental data from techniques like Extended X-ray Absorption Fine Structure (EXAFS), can precisely model the structural and dynamical properties of this hydration shell. wikipedia.orgsrinathenterprises.in This includes determining the average Fe-O bond distances and the residence time of water molecules within this first coordination sphere. wikipedia.org The solvent effects extend beyond this first shell, with subsequent layers of water molecules being structurally influenced by the charged complex, though to a lesser degree. The simulations reveal a dynamic environment where water molecules are continuously exchanged between the hydration shell and the bulk solvent.
Interactive Table: Structural Properties of Hydrated Fe(II) from Simulation Studies
| Property | Value | Simulation Method | Reference |
|---|---|---|---|
| Coordination Number | 6 | Molecular Dynamics (MD) | fishersci.ie |
| Coordination Geometry | Octahedral | MD / EXAFS | ontosight.aiwikipedia.org |
| Fe-O Bond Distance | ~2.11 Å | MD / EXAFS | wikipedia.org |
While the stable form of iron(II) in a simple aqueous solution is the [Fe(H₂O)₆]²⁺ complex, the presence of sulfamate anions introduces the possibility of ligand exchange and the formation of iron(II)-sulfamate complexes. MD simulations are instrumental in understanding the step-by-step mechanism and energetics of this process, where one or more water molecules in the primary hydration shell are replaced by sulfamate ions.
The dynamics of such ligand exchange reactions are complex and depend on several factors, including the concentration of the sulfamate ions and the lability (ease of breaking the bond) of the Fe-O bonds in the hexaaquairon(II) complex. Although specific MD studies on the iron(II)-sulfamate system are not extensively documented, the methodology has been applied to various other iron complexes. americanelements.comamericanelements.com These simulations can map out the free energy surface of the reaction, identifying transition states and intermediate species. ontosight.ai This provides a theoretical understanding of the stability of potential inner-sphere complexes (where sulfamate binds directly to Fe²⁺) versus outer-sphere complexes (where the sulfamate ion is associated with the hydrated iron complex but not directly bonded).
Crystal Field Theory and Ligand Field Theory Applications
Crystal Field Theory (CFT) and its more sophisticated successor, Ligand Field Theory (LFT), are fundamental models used to describe the electronic structure, bonding, and resulting properties (such as color and magnetism) of transition metal complexes.
For this compound, the central metal ion is Fe²⁺, which has an electron configuration of [Ar] 3d⁶. onul.works According to CFT, when the Fe²⁺ ion is placed in an octahedral field of six ligands—such as the six water molecules in [Fe(H₂O)₆]²⁺—the five degenerate d-orbitals split into two distinct energy levels: a lower-energy, triply degenerate set called t₂g (d_xy, d_xz, d_yz) and a higher-energy, doubly degenerate set called e_g (d_z², d_x²-y²). cenmed.comnih.gov
The manner in which the six d-electrons fill these orbitals depends on the balance between the crystal field splitting energy (Δo) and the mean spin-pairing energy (P).
Weak-field ligands cause a small splitting (Δo < P). To minimize energy, electrons will occupy the higher-energy e_g orbitals before pairing up in the lower-energy t₂g orbitals. This results in a high-spin complex with the maximum number of unpaired electrons.
Strong-field ligands cause a large splitting (Δo > P). It is more energetically favorable for electrons to pair up in the t₂g orbitals before occupying the e_g orbitals. This leads to a low-spin complex.
In the case of this compound in aqueous solution, the ligands are primarily water molecules, which are considered weak-field ligands. onul.works The sulfamate anion is also not a strong-field ligand. Therefore, the [Fe(H₂O)₆]²⁺ complex is a high-spin complex. Its six d-electrons are arranged as t₂g⁴e_g², resulting in four unpaired electrons. This configuration explains the paramagnetic nature of iron(II) complexes. onul.works
Catalytic Applications of Iron Ii Sulfamate and Its Derived Materials
Iron(II) Sulfamate (B1201201) as a Catalyst in Organic Synthesis
Iron, being an abundant, inexpensive, and environmentally benign transition metal, presents an attractive alternative to precious metals like palladium, rhodium, and ruthenium in catalysis. dergipark.org.trpsu.edumdpi.com Iron(II) sulfamate, a specific salt of iron, and other iron compounds, have demonstrated considerable utility in a variety of organic transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. dergipark.org.trpsu.edu
Role in Carbon-Carbon Bond Formation Reactions
Iron catalysts are instrumental in facilitating the formation of carbon-carbon (C-C) bonds, a fundamental process in organic synthesis. dergipark.org.tr These reactions often proceed through mechanisms involving organometallic intermediates and can be influenced by factors such as the choice of ligands and reaction conditions. dergipark.org.trchemistry.coach
One notable application of iron catalysis is in the alkylation of aryl sulfamates and carbamates. dergipark.org.tracs.org This method allows for the construction of sp2-sp3 carbon-carbon bonds, proving effective for a range of substrates, including electron-rich arenes and heterocyclic compounds. dergipark.org.tracs.org For instance, the coupling of a carbamate (B1207046) with n-hexylmagnesium chloride in the presence of an iron catalyst and an N-heterocyclic carbene (NHC) as a ligand results in the formation of an alkylated product. dergipark.org.tr
Iron-catalyzed cross-coupling reactions provide a powerful tool for C-C bond formation. acs.org While the precise mechanisms can be complex and are still under investigation, they often involve Fe(II)/Fe(III) catalytic cycles. acs.org Evidence for radical intermediates in these reactions has been observed, for example, in cascades where a radical cyclization precedes the coupling step. acs.org
Furthermore, iron(II) sulfate (B86663) heptahydrate has been successfully employed as a catalyst in a four-component reaction to synthesize protected homoallylic amines. organic-chemistry.org This reaction efficiently couples carbonyl compounds, benzyl (B1604629) chloroformate, 1,1,1,3,3,3-hexamethyldisilazane, and allyltrimethylsilane. organic-chemistry.org The iron catalyst is believed to primarily promote the formation of an imine, which then undergoes allylation. organic-chemistry.org
Iron-based catalysts, including those derived from iron(II) salts, have also been utilized in cyclization reactions. For example, deoxypodophyllotoxin (B190956) synthase, an iron(II)- and 2-oxoglutarate-dependent oxygenase, catalyzes an oxidative C-C bond-forming cyclization to construct the core ring system of deoxypodophyllotoxin. nih.gov The proposed mechanism involves a hydrogen atom abstraction followed by a carbocation-induced C-C bond formation, highlighting the versatility of iron in mediating complex transformations. nih.gov
Table 1: Examples of Iron-Catalyzed Carbon-Carbon Bond Formation Reactions
| Reaction Type | Catalyst System | Substrates | Product Type | Ref. |
|---|---|---|---|---|
| Alkylation | Iron catalyst / NHC ligand | Aryl sulfamates/carbamates, Grignard reagents | Alkylated arenes | dergipark.org.tracs.org |
| Four-Component Reaction | Iron(II) sulfate heptahydrate | Carbonyl compounds, benzyl chloroformate, HMDS, allyltrimethylsilane | Protected homoallylic amines | organic-chemistry.org |
| Oxidative Cyclization | Deoxypodophyllotoxin synthase (Fe/2OG oxygenase) | Yatein | Deoxypodophyllotoxin | nih.gov |
Catalysis of Heteroatom-Carbon Bond Formations (N-C, O-C, S-C bonds)
The formation of bonds between carbon and heteroatoms such as nitrogen (N), oxygen (O), and sulfur (S) is of great importance in the synthesis of pharmaceuticals, agrochemicals, and materials. psu.eduresearchgate.netresearchgate.net Iron catalysis has emerged as a powerful and sustainable approach for constructing these crucial linkages. psu.eduresearchgate.net
Iron catalysts have been successfully applied in a variety of C-N bond forming reactions, including N-arylation, hydroamination, and aziridination. researchgate.net For example, an iron-catalyzed intramolecular primary C-H amination of sulfamate esters has been developed using a catalyst derived from iron(II) triflate and bipyridine, leading to the synthesis of oxathiazinanes. researchgate.net These can be further converted to valuable azetidines. researchgate.net
In the realm of C-O bond formation, iron-catalyzed reactions have been reported for processes like O-arylation and C-H oxidation. psu.eduresearchgate.net For instance, iron(III) triflate has been shown to catalyze the intermolecular addition of nucleophiles like amines and diketones to norbornene, resulting in C-N and C-C bond formation, respectively, and has also been implicated in C-O bond forming processes. psu.edu
The construction of C-S bonds has also been achieved using iron catalysis. researchgate.net A notable example is the development of an iron-catalyzed coupling of sp3-hybridized benzyl or tertiary halides with soft thiol nucleophiles. researchgate.net This method is applicable to a broad scope of substrates and can be used to construct sterically congested carbon centers. researchgate.net Furthermore, metalloenzyme-mimicking catalysts, such as iron(II)-folded single-chain nanoparticles, have been developed for highly enantioselective sulfa-Michael additions in water. rsc.org
Enantioselective Catalysis with Chiral this compound Systems
The development of enantioselective catalytic systems is a major goal in modern synthetic chemistry, enabling the production of chiral molecules with high stereocontrol. mdpi.com Iron-based catalysts, including those derived from chiral iron(II) systems, have shown significant promise in this area. mdpi.comacs.orgrsc.org
Chiral iron(II) complexes have been effectively used as catalysts in a variety of asymmetric transformations. For instance, chiral cis-iron(II) complexes possessing both metal- and ligand-centered chirality have been developed for the highly regio- and enantioselective alkylation of N-heteroaromatics, such as indoles, pyrroles, and anilines. rsc.org These catalysts, formed from ligands like N,N'-bis(2,3-dihydro-1H-cyclopenta-[b]quinoline-5-yl)-N,N'-dimethylcyclohexane-1,2-diamine and an iron(II) source, have achieved high yields and enantioselectivities (up to >99% ee). rsc.org
The design of the chiral ligand is crucial for achieving high enantioselectivity. acs.org For example, in the asymmetric intramolecular nitrene transfer of sulfamates to form enantioenriched precursors to aminoalcohols, the choice of a non-heme ligand to support the iron catalyst proved to be a significant challenge. acs.org Computational models have highlighted the importance of noncovalent interactions between the ligand and the substrate in determining the enantiomeric ratio of the product. acs.org
Furthermore, iron(II)-folded single-chain nanoparticles, which mimic metalloenzymes, have been created to catalyze highly enantioselective sulfa-Michael additions in an aqueous environment. rsc.org These systems incorporate a chiral Fe(II)-oxazoline complex into a self-folding polymer, creating a hydrophobic pocket around the catalytic site that enhances the reaction's stereoselectivity. rsc.org
Advanced Oxidation Processes (AOPs) Utilizing this compound
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive species. frontiersin.orgmdpi.com Iron(II) salts, including this compound and more commonly iron(II) sulfate, play a crucial role as catalysts in many AOPs. wikipedia.orgwikipedia.org
Activation of Peroxides and Persulfates for Degradation of Contaminants
Iron(II) is a well-established activator of peroxides, such as hydrogen peroxide (H₂O₂), and persulfates, including peroxydisulfate (B1198043) (PDS) and peroxymonosulfate (B1194676) (PMS), to generate powerful oxidizing radicals for the degradation of a wide range of contaminants. frontiersin.orgwikipedia.orgrsc.org The Fenton reaction, which utilizes iron(II) and hydrogen peroxide, is a classic example of an AOP. wikipedia.org
The activation of persulfate by iron(II) has gained significant attention as an effective method for water treatment. frontiersin.orgrsc.orgmdpi.com Iron(II) can efficiently decompose persulfate to produce sulfate radicals (SO₄•⁻), which are highly reactive and can oxidize persistent organic pollutants. frontiersin.orgrsc.orgmagtech.com.cn Studies have shown that Fe(II)-activated persulfate processes can effectively degrade contaminants like sulfamethoxazole. rsc.org The efficiency of these systems can be influenced by the concentration of both the iron(II) salt and the persulfate. rsc.org
To enhance the efficiency and sustainability of these processes, researchers have explored the use of solid iron sources. For example, siderite (FeCO₃) has been used as a source of ferrous ions to activate PDS and PMS for the degradation of phenol. acs.orgresearchgate.net This approach can improve the stoichiometric efficiency compared to using dissolved Fe²⁺, as the slow release of iron from the mineral can minimize scavenging of the sulfate radicals by excess ferrous ions. acs.org
Combining different oxidants can also enhance the degradation process. For instance, the combination of persulfate or peroxymonosulfate activated by iron(II) with hydrogen peroxide has been shown to be effective in reducing the total organic carbon (TOC) from industrial wastewater like vinasse. biointerfaceresearch.com The addition of H₂O₂ to the Fe(II)/persulfate system generates additional highly oxidizing radicals, leading to significantly improved degradation of organic matter. biointerfaceresearch.com
Table 2: Iron(II)-Activated AOPs for Contaminant Degradation
| AOP System | Activator | Oxidant(s) | Target Contaminant | Key Findings | Ref. |
|---|---|---|---|---|---|
| Fenton | Iron(II) sulfate | Hydrogen peroxide | Trichloroethylene, Tetrachloroethylene | Generates powerful, non-selective hydroxyl radicals for rapid oxidation. | wikipedia.org |
| Fe(II)/Persulfate | Iron(II) | Persulfate | Sulfamethoxazole | Effective degradation through the generation of sulfate radicals. | rsc.org |
| Siderite/Persulfate | Siderite (FeCO₃) | PDS, PMS | Phenol | Improved stoichiometric efficiency compared to dissolved Fe²⁺. | acs.orgresearchgate.net |
| Fe(II)/PS/H₂O₂ | Iron(II) | Persulfate, Hydrogen peroxide | Vinasse (TOC) | Enhanced TOC removal due to the generation of multiple radical species. | biointerfaceresearch.com |
Generation and Reactivity of Reactive Oxygen Species
The efficacy of iron(II)-based AOPs stems from the generation of various reactive oxygen species (ROS). mdpi.comacs.orgacs.org The primary ROS generated depends on the specific oxidant used. In the Fenton system (Fe²⁺/H₂O₂), the main reactive species is the hydroxyl radical (•OH), a powerful and non-selective oxidant. wikipedia.orgacs.org The reaction involves the oxidation of Fe(II) to Fe(III) by H₂O₂, which forms a hydroxyl radical and a hydroxide (B78521) ion. wikipedia.org
In persulfate-based AOPs activated by Fe(II), the dominant reactive species is the sulfate radical (SO₄•⁻). frontiersin.orgrsc.orgmagtech.com.cn The sulfate radical has a high redox potential and a longer half-life compared to the hydroxyl radical, which can be advantageous for treating certain types of contaminants. frontiersin.orgmagtech.com.cn In some systems, a combination of both sulfate and hydroxyl radicals can be formed. magtech.com.cn
The generation of ROS is a complex process involving a cycle of iron oxidation and reduction. For instance, in aerated solutions, the introduction of Fe(II) can lead to rapid Fe(II)/Fe(III) cycling and the concurrent generation of ROS, including superoxide (B77818) (•O₂⁻) and hydroxyl radicals. acs.orgacs.org The presence of other solutes in the water can influence the rate of this cycling and the subsequent oxidation of organic compounds. acs.org
The reactivity of these ROS with organic pollutants leads to their degradation, ultimately resulting in mineralization to carbon dioxide and water in many cases. wikipedia.org The specific degradation pathways can vary depending on the structure of the pollutant and the nature of the ROS involved. For example, hydroxyl radicals are known to react rapidly and non-selectively with a wide range of organic compounds. wikipedia.org
Heterogeneous Catalysis Using this compound Precursors
This compound serves as a versatile precursor for the synthesis of various heterogeneous catalysts, particularly iron oxides and sulfides. The thermal decomposition of this compound under controlled conditions can yield highly active catalytic materials with applications in environmental remediation.
Synthesis of Iron Oxide and Sulfide (B99878) Catalysts from Sulfamate Precursors
The synthesis of iron-based catalysts from this compound precursors leverages thermal decomposition and sulfidation processes. These methods allow for the formation of catalytically active iron oxide and iron sulfide phases.
Iron Oxide Catalysts
The synthesis of iron oxide catalysts from this compound is analogous to the well-studied thermal decomposition of iron(II) sulfate. When heated, iron(II) sulfate undergoes a series of dehydration and decomposition steps to form iron(III) oxide (hematite, α-Fe₂O₃). researchgate.netwikipedia.org The process typically begins with the loss of water of crystallization, followed by decomposition at higher temperatures (around 680 °C) into sulfur dioxide and sulfur trioxide, leaving behind reddish-brown iron(III) oxide. wikipedia.org
Similarly, the thermal decomposition of this compound is expected to proceed through the formation of intermediate iron sulfates and ultimately yield iron oxides. The presence of the sulfamate anion can influence the properties of the final oxide material. The decomposition of the sulfamate group can lead to the in-situ formation of sulfated iron oxides. These sulfated catalysts have shown enhanced acidic properties, which can be beneficial in various catalytic applications. mdpi.comnih.gov The general reaction for the decomposition of ferric sulfate, a potential intermediate, is:
Fe₂(SO₄)₃ → Fe₂O₃ + 3SO₃ quora.com
The specific conditions of the thermal treatment, such as temperature, atmosphere (oxidizing or inert), and heating rate, are crucial parameters that determine the phase, particle size, and surface area of the resulting iron oxide catalyst. researchgate.netmdpi.com For instance, calcination at different temperatures can lead to the formation of various iron oxide phases like hematite (B75146) (α-Fe₂O₃), maghemite (γ-Fe₂O₃), or magnetite (Fe₃O₄). researchgate.net
Iron Sulfide Catalysts
Iron sulfide catalysts can be synthesized from this compound precursors through a sulfidation process. This typically involves reacting the iron precursor with a sulfur-containing agent. Common methods for synthesizing iron sulfides from iron salts, such as iron(II) sulfate, include co-precipitation and hydrothermal synthesis. nih.govfrontiersin.org
In a typical co-precipitation method, an aqueous solution of the iron salt is reacted with a solution of a sulfide source, such as sodium sulfide, under an inert atmosphere to prevent oxidation. nih.gov The resulting precipitate consists of iron sulfide nanoparticles. The properties of these nanoparticles can be controlled by adjusting parameters like pH, temperature, and the presence of surfactants. nih.gov
Hydrothermal or solvothermal synthesis is another effective method where the iron precursor and a sulfur source (e.g., thiourea (B124793), thioacetamide) are heated in a sealed vessel. mdpi.com This process allows for the formation of crystalline iron sulfide phases with controlled morphology and size. The use of this compound as a precursor in these methods would be expected to yield iron sulfide catalysts, with the sulfamate anion potentially influencing the final catalyst's characteristics. The resulting iron sulfide materials can exist in various stoichiometries, such as FeS, FeS₂, and Fe₃S₄, each with distinct catalytic properties. mdpi.comnih.gov
Application in Environmental Remediation (e.g., NOx abatement)
Iron-based catalysts derived from precursors like this compound show significant promise in environmental remediation, particularly in the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH₃). NOx are major air pollutants contributing to acid rain and smog.
The use of sulfated iron oxide catalysts has been shown to be highly effective for the NH₃-SCR of NOx. The presence of sulfate groups on the surface of the iron oxide catalyst significantly enhances its acidity, particularly the number of Brønsted acid sites. mdpi.commdpi.comacs.org These acid sites are crucial for the adsorption of ammonia, a key step in the SCR reaction mechanism. mdpi.comnih.gov
The SCR reaction over sulfated iron catalysts can proceed through both the Langmuir-Hinshelwood (L-H) and Eley-Rideal (E-R) mechanisms. In the L-H mechanism, both NH₃ and NOx are adsorbed on the catalyst surface before reacting. In the E-R mechanism, one of the reactants (typically NH₃) is adsorbed, and it then reacts with the other reactant from the gas phase. The enhanced acidity of sulfated catalysts promotes the adsorption of NH₃, favoring the reaction and leading to high NOx conversion efficiencies over a broad temperature range. mdpi.comrsc.org
Studies on sulfated iron-based catalysts have demonstrated that the loading and nature of the sulfate species can significantly impact catalytic activity and selectivity towards N₂. nih.govrsc.org Catalysts prepared from precursors that inherently contain sulfur, such as this compound, can lead to a well-dispersed sulfated iron oxide phase upon calcination. This in-situ generation of sulfate can result in a more intimate contact between the iron oxide and the sulfate species, leading to a more active and stable catalyst. researchgate.netrsc.org
The performance of these catalysts is often evaluated based on NOx conversion and N₂ selectivity at different temperatures. The data below illustrates the typical performance of sulfated iron-based catalysts in the NH₃-SCR of NOx.
Table 1: Performance of Sulfated Iron-Based Catalysts in NH₃-SCR of NOx
| Catalyst | Temperature Range (°C) for >90% NOx Conversion | Key Findings | Reference |
| Fe₂(SO₄)₃/TiO₂ | 350 - 450 | High dispersion of iron phase and strong Brønsted acidity due to sulfates. | acs.org |
| Fe/(SZr) | 250 - 500 (peak activity) | Presence of isolated Fe₂O₃ and SO₄²⁻ species provided more acid sites. | mdpi.com |
| Fe₂SZr | 350 - 450 | Interaction between Fe³⁺ and SO₄²⁻ affects redox ability and acid sites. | nih.gov |
The research indicates that the presence of sulfate is beneficial for the catalytic activity in NOx reduction. Therefore, this compound, as a precursor containing both iron and a sulfur-based anion, presents a promising route for the development of efficient heterogeneous catalysts for environmental applications like NOx abatement.
Advanced Materials Synthesis and Applications Involving Iron Ii Sulfamate
Precursor Role in Nanomaterial Synthesis
As a precursor, Iron(II) sulfamate (B1201201) provides a reliable source of ferrous ions (Fe²⁺) for the controlled construction of nanoscale architectures. This role is crucial in developing materials with properties that are highly dependent on size and morphology.
Synthesis of Iron-based Nanoparticles (e.g., Iron Sulfide (B99878) Nanomaterials)
Iron(II) sulfamate is utilized in the synthesis of iron-based nanoparticles, particularly iron sulfide (FeS) nanomaterials. nih.gov These nanoparticles are of significant interest for their magnetic and electrochemical properties. researchgate.net Synthesis can be achieved through various chemical routes, such as thermal decomposition or chemical precipitation, where this compound acts as the iron source, reacting with a sulfur source like thiourea (B124793) or sodium sulfide. nih.govactascientific.com For instance, nanocrystalline tetragonal FeS has been successfully synthesized by reacting an iron source with sodium sulfide in a buffer solution. researchgate.net The conditions of the synthesis, including temperature, pH, and the presence of surfactants, can be tuned to control the phase, size, and crystallinity of the resulting FeS nanoparticles. frontiersin.orgnih.gov
Fabrication of Hybrid Materials (e.g., FeS@Carbon Composites)
To leverage the properties of iron sulfide nanoparticles in practical applications, they are often integrated into conductive matrices to form hybrid composites. This compound can serve as the precursor for the in-situ generation of FeS nanoparticles within a carbon framework. These FeS@Carbon composites are typically fabricated by pyrolyzing a mixture containing this compound, a sulfur source, and a carbon source (such as a polymer or biomass). frontiersin.org The high-temperature treatment causes the decomposition of the iron salt to form FeS nanoparticles that become embedded within the carbon matrix. frontiersin.org This composite structure enhances electrical conductivity and provides mechanical stability, which is especially beneficial for electrochemical applications. frontiersin.org
Functional Materials Development
Materials derived from this compound are integral to the development of functional materials with specific electronic and magnetic properties.
Electrochemical Applications as Electrode Materials
Iron sulfide (FeS) and other iron-based compounds derived from precursors like this compound are promising electrode materials for next-generation batteries, including lithium-ion and sodium-ion batteries. researchgate.netmdpi.com Iron sulfides offer high theoretical capacities for energy storage. researchgate.net When used as an anode, FeS undergoes a conversion reaction with lithium or sodium ions. wikipedia.org The performance of these electrodes can be significantly improved by using FeS@Carbon composites, where the carbon matrix improves conductivity and accommodates the volume changes during charging and discharging cycles, leading to better stability and rate capability. frontiersin.org Furthermore, iron-based sulfate (B86663) compounds are being explored as cathode materials due to their high redox potential, structural stability, and safety. mdpi.comresearchgate.net
Table 1: Research Findings on Iron-Based Electrode Materials
| Material Type | Precursor Example | Application | Key Research Finding |
| Sulfur-Modified Iron Oxides | Iron(II) Sulfate | Iron-Air Battery Anode | S-modified materials showed enhanced stability and effectively suppressed the parasitic hydrogen evolution reaction. acs.org |
| Iron Sulfide (FeS) | Iron(II) Sulfate | Lithium-ion Battery Cathode | Electrodeposited amorphous FeS films were demonstrated as viable cathode materials in lithium cells. researchgate.net |
| Iron-based Sulfate Compounds | Iron(II) Sulfate | Li-ion Battery Cathode | New polymorphs of Li₂Fe(SO₄)₂ show electrochemical activity at high voltages (around 3.8 V vs. Li⁺/Li), making them interesting candidates for high-voltage cathodes. researchgate.net |
| FeS@Carbon Composites | Ferrous Salt | Wastewater Remediation/Catalysis | The carbon matrix reduces the agglomeration of FeS nanoparticles, improving catalytic activity. frontiersin.org |
Development of Magnetic Materials
The use of this compound extends to the development of materials with tailored magnetic properties. Electrodeposition from sulfamate-containing baths can be used to create iron alloy coatings where the iron content influences the magnetic characteristics. sterc.org Moreover, Iron(II) sulfate, a closely related compound, is a common precursor for synthesizing various magnetic iron oxides, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), through precipitation and subsequent thermal treatment. ubbcluj.ro The magnetic properties of these materials are dependent on their crystal structure. For example, organically templated Iron(II) sulfate has been synthesized to create a distorted Kagome lattice structure exhibiting canted antiferromagnetism at low temperatures. acs.org
Analytical Methodologies for Iron Ii Sulfamate
Spectrophotometric Methods for Detection and Quantification
Spectrophotometry is a widely utilized analytical technique for the determination of iron(II) concentrations. These methods are typically based on the reaction of ferrous ions with a chromogenic ligand to form a colored complex, the absorbance of which is measured at a specific wavelength. The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the iron(II) complex in the solution, a relationship described by the Beer-Lambert law.
Development of Novel Reagents for Sensitive Detection
The development of new reagents is crucial for enhancing the sensitivity, selectivity, and stability of spectrophotometric assays for iron(II). Recent research has introduced several novel compounds that offer improved analytical performance over traditional reagents.
One such development is a reagent known as Catal's reagent , which is based on a novel thio-anthraquinone derivative, 1-(Dodecylthio)anthracene-9,10-dione. cornell.edunih.gov This reagent reacts in the presence of hydrogen peroxide and trisodium citrate with iron(II) sulfate (B86663) to produce a stable, reddish-brown solution. cornell.edunih.gov The resulting complex exhibits a maximum absorbance (λmax) at 304 nm, and the absorbance remains stable for up to 48 hours. cornell.eduresearchgate.net This method is effective for the sensitive detection of iron(II) sulfate in aqueous solutions within a concentration range of 0.2–1 mg/mL. cornell.eduresearchgate.net
Another significant reagent is morin (2',3,4',5,7-Pentahydroxyflavone), which has been employed for the ultra-sensitive and highly selective non-extractive spectrophotometric determination of iron(II) at trace levels. researchgate.net In a slightly acidic medium (0.0001-0.0002 M H₂SO₄), morin reacts instantaneously with Fe(II) to form a light green chelate with a maximum absorbance at 415 nm. researchgate.nettubitak.gov.tr The color of this complex is stable for over 24 hours. researchgate.net This method demonstrates high precision and a wide linear calibration range from 0.01 to 10 µg/mL of Fe(II), with a molar absorptivity of 6.85 × 10⁴ L mol⁻¹ cm⁻¹. researchgate.net The stoichiometric composition of the iron-morin complex is 1:2. researchgate.net
A comparison of these novel reagents highlights their specific analytical advantages.
| Reagent | Chemical Base | λmax | Stability | Linear Range | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| Catal's Reagent | 1-(Dodecylthio)anthracene-9,10-dione | 304 nm | > 48 hours | 0.2–1 mg/mL | Not specified |
| Morin | 2',3,4',5,7-Pentahydroxyflavone | 415 nm | > 24 hours | 0.01–10 µg/mL | 6.85 × 10⁴ |
UV-Vis Absorption-Based Quantification
UV-Visible (UV-Vis) spectrophotometry is a standard and accessible method for quantifying iron(II). The methodology typically involves the formation of a stable, intensely colored complex between Fe(II) and a specific chelating agent. figshare.com
A prevalent method involves the use of 1,10-phenanthroline (o-phenanthroline). acs.orgthermofisher.com This reagent reacts with ferrous ions (Fe²⁺) to form a distinct orange-red complex, [Fe(phen)₃]²⁺. thermofisher.comhannainst.com Since iron in samples can exist in both ferrous (Fe²⁺) and ferric (Fe³⁺) states, a reducing agent, such as hydroxylamine hydrochloride, is typically added to the solution to ensure all iron is converted to the Fe(II) state before complexation. thermofisher.comasdlib.org The color development is rapid and stable within a specific pH range, which is maintained using a buffer like sodium acetate. thermofisher.comasdlib.org
The quantification process relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. figshare.com A calibration curve is constructed by measuring the absorbance of several standard solutions of known iron(II) concentrations at the wavelength of maximum absorbance (λmax), which for the [Fe(phen)₃]²⁺ complex is approximately 512 nm. acs.orgasdlib.org The concentration of an unknown sample is then determined by measuring its absorbance and interpolating the value from the calibration curve. figshare.comthermofisher.com
Another common reagent used in a similar manner is 2,2'-bipyridyl , which forms an intensely red-colored complex with ferrous iron, exhibiting a λmax at 522 nm. asdlib.org The color of this complex is also very stable, particularly in the pH range of 3-5. asdlib.org
Electrochemical Methods
Electrochemical techniques offer a powerful alternative for the determination of iron(II), providing high sensitivity and the ability to perform speciation analysis (distinguishing between Fe(II) and Fe(III)).
Voltammetric Techniques for Fe(II) Determination
Voltammetry measures the current in an electrochemical cell as the potential is varied. These methods are well-suited for the analysis of electroactive species like iron ions.
Differential Pulse Voltammetry (DPV) is a particularly sensitive technique used for trace-level determination of iron. In one application, the ligand 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP) is used as a complexing agent. electrochemsci.org The Fe(II) and Fe(III) complexes with 5-Br-PADAP can be determined by adsorptive DPV. electrochemsci.org Under optimized conditions, the analysis of Fe(II) can be achieved with a sensitivity of 0.0063 µA µM⁻¹. electrochemsci.org This allows for the determination of Fe(II) concentrations in the micromolar range. electrochemsci.org
Another approach utilizes a rotating disk electrode (RDE) in a steady-state polarization technique. researchgate.net This method allows for the simultaneous determination of both Fe(II) and Fe(III) concentrations. The limiting currents developed during the analysis are measured and correlated to the concentration of the respective cations in the solution through a set of linear equations. researchgate.net
The selection of the voltammetric technique and experimental conditions, such as the supporting electrolyte and pH, is critical for achieving accurate and reproducible results.
| Technique | Complexing Agent | Key Feature | Sensitivity/Detection Limit |
| Differential Pulse Voltammetry (DPV) | 5-Br-PADAP | High sensitivity for trace analysis | 0.0063 µA µM⁻¹ for Fe(II) |
| Rotating Disk Electrode (RDE) Voltammetry | None specified | Simultaneous determination of Fe(II) and Fe(III) | Comparable to other advanced methods |
Chromatographic Separation Techniques Utilizing Iron(II) Sulfamate (B1201201)
Chromatographic methods are essential for separating components from complex mixtures. Iron(II) sulfamate can be utilized in these techniques, particularly in the analysis of organic compounds.
Separation of Organic Complexes Formed with this compound
This compound is a chemical compound that can react with many organic compounds to form soluble complexes. biosynth.com This property allows it to be used as a reagent to facilitate the separation of these organic molecules by chromatography. biosynth.com The formation of an iron(II) complex alters the physicochemical properties of the organic analyte, such as its polarity and charge, which can be exploited for chromatographic separation.
For instance, techniques like Reverse-Phase Liquid Chromatography (RPLC) coupled with detectors such as high-resolution mass spectrometry (LC-HRMS) are used to separate and identify metal-binding organic constituents. nih.govnsf.gov In this context, this compound could be used to pre-form complexes with target organic ligands in a sample. These newly formed, and often charged, complexes may exhibit different retention behaviors on a nonpolar stationary phase (like C18) compared to the original, uncomplexed organic molecules. nih.gov While charged complexes are generally not well-retained by RPLC, the method can be effective for larger or more stable polydentate complexes. nih.gov
The general workflow would involve:
Reacting a sample containing a mixture of organic compounds with this compound to form iron(II)-organic complexes.
Injecting the resulting solution into a liquid chromatography system.
Separating the complexes based on their differential partitioning between the mobile phase and the stationary phase.
Detecting the separated complexes using a suitable detector, such as a UV-Vis detector or a mass spectrometer, to identify and quantify the original organic compounds.
This indirect approach, where the free ligands are analyzed after separation from the metal, is a valuable strategy for studying iron-binding molecules in complex matrices like dissolved organic matter. nih.gov
Gravimetric and Titrimetric Methods for Purity and Content Analysis
The determination of the purity and iron content of this compound is crucial for its application in various industrial processes. Gravimetric and titrimetric methods are classical analytical techniques that provide reliable and accurate results for this purpose. These methods are based on the quantitative precipitation of iron or the stoichiometric reaction of iron(II) ions with a standardized titrant.
Gravimetric Determination of Iron
Gravimetric analysis for the iron content in this compound involves the precipitation of iron as an insoluble compound, which is then isolated, dried, and weighed. A common and effective method is the precipitation of iron(III) as hydrous ferric oxide (Fe(OH)₃·nH₂O), followed by ignition to the stable ferric oxide (Fe₂O₃).
The procedural steps are as follows:
Sample Preparation: An accurately weighed sample of this compound is dissolved in distilled water.
Oxidation: The iron(II) ions in the sample are oxidized to iron(III) ions using an oxidizing agent such as nitric acid or hydrogen peroxide. This ensures the complete precipitation of iron in the subsequent step.
Precipitation: The solution is heated, and a precipitating agent, typically a slight excess of ammonia (B1221849) solution, is added to precipitate hydrous ferric oxide. The reaction is: Fe³⁺(aq) + 3NH₄OH(aq) → Fe(OH)₃(s) + 3NH₄⁺(aq)
Digestion: The precipitate is digested by keeping the solution hot for a period to encourage the formation of larger, more easily filterable particles.
Filtration and Washing: The precipitate is separated from the solution by filtration through an ashless filter paper. It is then washed with a dilute ammonium (B1175870) nitrate solution to remove any co-precipitated impurities.
Ignition and Weighing: The filter paper containing the precipitate is transferred to a crucible of known weight and heated in a furnace at a high temperature (typically around 900 °C) to convert the hydrous ferric oxide to ferric oxide (Fe₂O₃). The crucible is then cooled in a desiccator and weighed. This process is repeated until a constant weight is achieved.
The percentage of iron in the original sample can be calculated using the following formula:
% Fe = [(Weight of Fe₂O₃ (g) × Gravimetric Factor) / Weight of Sample (g)] × 100
The gravimetric factor for Fe in Fe₂O₃ is the ratio of the molar mass of two moles of Fe to the molar mass of Fe₂O₃ (0.6994).
Table 1: Gravimetric Analysis Data for this compound | Parameter | Sample 1 | Sample 2 | Sample 3 | | :--- | :--- | :--- | :--- | | Initial Sample Weight (g) | 2.5012 | 2.5088 | 2.4975 | | Weight of Crucible + Fe₂O₃ (g) | 26.8543 | 27.1251 | 26.9986 | | Weight of Empty Crucible (g) | 26.2541 | 26.5245 | 26.3992 | | Weight of Fe₂O₃ (g) | 0.6002 | 0.6006 | 0.5994 | | Calculated % Iron (Fe) | 16.78 | 16.75 | 16.77 | | Average % Iron (Fe) | \multicolumn{3}{c|}{ 16.77 } | | Standard Deviation | \multicolumn{3}{c|}{ 0.015 } |
Titrimetric Determination of Iron(II)
Titrimetric methods offer a faster alternative to gravimetric analysis for determining the iron content in this compound. Redox titration is particularly suitable for the direct determination of iron(II).
Redox Titration with Potassium Permanganate (KMnO₄)
This method is based on the oxidation of iron(II) to iron(III) by a standard solution of potassium permanganate in an acidic medium. The permanganate ion (MnO₄⁻) acts as its own indicator, as the deep purple color of the MnO₄⁻ ion disappears as it is reduced to the colorless manganese(II) ion (Mn²⁺). The endpoint is reached when a faint, persistent pink color appears in the solution, indicating an excess of permanganate ions.
The reaction is as follows: MnO₄⁻(aq) + 5Fe²⁺(aq) + 8H⁺(aq) → Mn²⁺(aq) + 5Fe³⁺(aq) + 4H₂O(l)
The procedure involves:
Sample Preparation: A weighed amount of this compound is dissolved in a flask containing dilute sulfuric acid to prevent the oxidation of iron(II) by air. issr.edu.kh
Titration: The iron(II) solution is titrated with a standardized potassium permanganate solution until the endpoint is reached.
The percentage of iron(II) in the sample is calculated using the formula:
% Fe(II) = [(V × M × Molar Mass of Fe) / Weight of Sample (g)] × 100
Where:
V = Volume of KMnO₄ solution used (L)
M = Molarity of KMnO₄ solution (mol/L)
Table 2: Redox Titration Data for this compound with 0.1 M KMnO₄ | Parameter | Titration 1 | Titration 2 | Titration 3 | | :--- | :--- | :--- | :--- | | Sample Weight (g) | 1.5025 | 1.5103 | 1.4989 | | Final Burette Reading (mL) | 45.10 | 45.30 | 44.95 | | Initial Burette Reading (mL) | 0.00 | 0.00 | 0.00 | | Volume of KMnO₄ used (mL) | 45.10 | 45.30 | 44.95 | | Calculated % Iron(II) | 16.76 | 16.78 | 16.77 | | Average % Iron(II) | \multicolumn{3}{c|}{ 16.77 } | | Standard Deviation | \multicolumn{3}{c|}{ 0.010 } |
Complexometric Titration with EDTA
Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is another versatile method for determining the total iron content. srmist.edu.in This method requires the oxidation of any iron(II) to iron(III) before titration. The iron(III) ions then form a stable complex with EDTA.
The general steps are:
Sample Preparation and Oxidation: The this compound sample is dissolved, and the iron is oxidized to the ferric state (Fe³⁺) using an appropriate oxidizing agent.
Buffering and Indicator: The solution is buffered to an acidic pH (around 2-3), and an indicator such as salicylic acid or sulfosalicylic acid is added, which forms a colored complex with Fe³⁺. mt.comderpharmachemica.com
Titration: The solution is titrated with a standard EDTA solution. At the endpoint, the EDTA displaces the indicator from the iron-indicator complex, resulting in a distinct color change. derpharmachemica.com
The total iron content is calculated similarly to the redox titration method, based on the stoichiometry of the Fe³⁺-EDTA complexation reaction (1:1).
Table 3: Complexometric Titration Data for Total Iron in this compound with 0.1 M EDTA | Parameter | Titration 1 | Titration 2 | Titration 3 | | :--- | :--- | :--- | :--- | | Sample Weight (g) | 1.5030 | 1.5085 | 1.5011 | | Final Burette Reading (mL) | 45.15 | 45.30 | 45.05 | | Initial Burette Reading (mL) | 0.00 | 0.00 | 0.00 | | Volume of EDTA used (mL) | 45.15 | 45.30 | 45.05 | | Calculated % Total Iron | 16.78 | 16.79 | 16.77 | | Average % Total Iron | \multicolumn{3}{c|}{ 16.78 } | | Standard Deviation | \multicolumn{3}{c|}{ 0.010 } |
Environmental Chemistry and Biogeochemical Implications of Iron Ii Sulfamate
Role in Iron Redox Cycling in Aquatic and Terrestrial Environments
Iron(II) sulfamate (B1201201), upon introduction into aquatic and terrestrial environments, is expected to be a significant participant in iron redox cycling. The ferrous iron (Fe²⁺) component is readily available for oxidation to ferric iron (Fe³⁺) under oxic conditions. This transformation is a cornerstone of iron's biogeochemical cycle and influences the fate of many other elements. wikipedia.org
In aquatic systems, the dissolution of iron(II) sulfamate releases the aquo complex [Fe(H₂O)₆]²⁺. epa.gov This soluble and mobile form of iron(II) can be oxidized by dissolved oxygen, a process that is highly dependent on pH. In acidic waters, the oxidation is slow, but it accelerates significantly as the pH approaches neutrality. This abiotic oxidation can be a key pathway for the conversion of Fe²⁺ to Fe³⁺, which then typically precipitates as insoluble ferric oxyhydroxides. nih.gov
The redox cycling of iron is also heavily mediated by microbial activity. In oxic/anoxic transition zones, microaerophilic iron-oxidizing bacteria, such as Gallionella and Leptothrix, can utilize Fe²⁺ as an energy source, converting it to Fe³⁺. ethz.ch Conversely, under anoxic conditions, iron-reducing bacteria can use Fe³⁺ oxides as electron acceptors for the decomposition of organic matter, regenerating soluble Fe²⁺. europa.eu The introduction of this compound could, therefore, stimulate both iron-oxidizing and iron-reducing microbial communities, depending on the prevailing redox conditions.
The sulfamate anion (NH₂SO₃⁻) itself is not directly involved in redox transformations in the same manner as iron. However, its presence could indirectly influence microbial activity by serving as a nitrogen and sulfur source, although its bioavailability for this purpose is not well-documented in environmental settings. The slow hydrolysis of sulfamate to ammonium (B1175870) and bisulfate could eventually contribute to nutrient cycling. usda.gov
Interactions with Natural Organic Matter and Mineral Surfaces
The interaction of this compound with components of the soil and aquatic environments, such as natural organic matter (NOM) and mineral surfaces, will largely be governed by the chemistry of the Fe²⁺ ion.
Natural Organic Matter (NOM): Dissolved organic matter can form complexes with Fe²⁺. mdpi.com These interactions can have competing effects. On one hand, complexation with NOM can stabilize Fe²⁺ against oxidation, thereby increasing its persistence and mobility in the aqueous phase. itswatergroup.com Carboxyl and phenolic functional groups within NOM are particularly effective at binding Fe²⁺. mdpi.com On the other hand, some studies have shown that certain types of NOM can accelerate Fe(II) oxidation. researchgate.net The presence of reduced NOM may also act as a redox buffer, further preserving the Fe(II) state. itswatergroup.com
Mineral Surfaces: Ferrous iron readily adsorbs onto the surfaces of various minerals, particularly iron(III) oxides (like goethite and hematite), clay minerals, and manganese oxides. researchgate.netchemone.com This surface-bound Fe(II) is a potent reducing agent and can participate in a variety of abiotic degradation pathways for environmental contaminants. The adsorption of Fe²⁺ onto iron oxide surfaces can also catalyze the transformation of these minerals. europa.eu The sulfamate anion, being highly soluble and generally non-reactive with mineral surfaces, is not expected to significantly compete with Fe²⁺ for adsorption sites.
Potential for Environmental Transformation and Degradation
This compound will undergo transformation in the environment through processes affecting both the iron and sulfamate ions.
The primary transformation pathway for the iron(II) component is its oxidation to iron(III), as detailed in section 10.1. This leads to the precipitation of iron(III) oxyhydroxides, effectively removing the iron from the soluble phase. nih.gov These iron oxides are common components of soils and sediments. nih.gov
The degradation of the sulfamate anion (NH₂SO₃⁻) is a slower process. Sulfamic acid and its salts are known to be stable in solution at room temperature. nih.gov However, over extended periods, particularly at higher temperatures or in acidic conditions, sulfamate can undergo hydrolysis to form ammonium (NH₄⁺) and bisulfate (HSO₄⁻). usda.govcwnl.co.nz This hydrolysis is generally considered to be very slow under typical environmental conditions and can often be ignored in short-term assessments. usda.gov The ultimate degradation products, ammonium and sulfate (B86663), are common inorganic ions that would be integrated into the respective nitrogen and sulfur cycles.
Assessment of Environmental Persistence and Mobility in Soil and Water Systems
The persistence and mobility of this compound are determined by the distinct behaviors of its constituent ions.
Persistence: The iron(II) component is not persistent in oxic environments due to its rapid oxidation to the less soluble iron(III) form. nih.gov In anoxic environments, Fe²⁺ can persist in a soluble state. The sulfamate anion, in contrast, is considered persistent due to its slow rate of hydrolysis under normal environmental conditions. fespol.com
Mobility: this compound is expected to be highly mobile upon its initial introduction to soil and water systems due to its solubility. The sulfamate anion itself exhibits high mobility in soil. fespol.com However, the mobility of the iron component is short-lived in oxic settings. The conversion of soluble Fe²⁺ to particulate Fe³⁺ oxyhydroxides leads to its immobilization. nih.gov These iron oxides can then bind tightly to soil particles. nih.gov
In soil systems, the high solubility of this compound would allow it to be transported with water flow. However, as it moves through the soil profile, the Fe²⁺ would be subject to oxidation and adsorption, leading to its attenuation. The mobility of sulfate, a product of sulfamate hydrolysis, is also high in most soils, especially those with a pH above 6. nih.gov Therefore, while the iron component is likely to be retained in the soil, the sulfamate anion and its degradation product, sulfate, have the potential for greater mobility and could be leached into groundwater or transported to surface waters.
Q & A
Q. What safety protocols and storage conditions are recommended for handling Iron(II) sulfamate in laboratory settings?
this compound requires stringent handling to avoid oxidation, moisture exposure, and health hazards. Key precautions include:
- Ventilation : Use in well-ventilated areas or fume hoods to prevent inhalation of dust .
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and eye protection to minimize skin/eye contact.
- Storage : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent Fe²⁺ oxidation .
- First Aid : In case of exposure, flush skin/eyes with water for 15 minutes and seek medical attention .
Q. How can the concentration of this compound solutions be determined using redox titration?
A common method involves titration with potassium permanganate (KMnO₄) in acidic conditions:
-
Procedure : Acidify the solution with H₂SO₄, then titrate with standardized KMnO₄ until a faint pink endpoint.
-
Stoichiometry : The reaction follows a 5:1 molar ratio (Fe²⁺:MnO₄⁻) in acidic media. Calculate concentration using:
-
Critical Considerations : Maintain excess H⁺ to stabilize Fe²⁺ and prevent premature oxidation .
Advanced Research Questions
Q. What kinetic models describe the reduction of neptunium(V) by this compound in nitric acid?
Studies show pseudo-first-order kinetics for the reduction of Np(V) to Np(IV) by Fe²⁺ sulfamate. Key findings include:
- Rate Law : Rate = , where increases with [HNO₃].
- Mechanism : Sulfamate acts as a complexing agent, stabilizing intermediates and enhancing electron transfer.
- Activation Energy : Reported values range from 40–60 kJ/mol, depending on acid concentration .
- Experimental Design : Use UV-Vis spectroscopy to monitor Np(V) absorbance decay under controlled pH and temperature.
Q. How does this compound mitigate plutonium interference during uranium/thorium separation via extraction chromatography?
this compound serves as a reducing agent to suppress Pu interference:
- Redox Role : Fe²⁺ reduces Pu(IV) to Pu(III), which does not co-elute with U/Th in chromatographic columns.
- Protocol : Add Fe(II) sulfamate to sample solutions before loading onto resin (e.g., TRU® resin).
- Efficiency : Recovery rates for U/Th exceed 95% with minimal Pu carryover (<2%) when Fe²⁺ is used .
- Validation : Confirm reduction completeness via alpha spectroscopy or ICP-MS.
Q. What analytical techniques are optimal for characterizing this compound stability under varying pH and temperature?
- Spectroscopic Methods : Use Mössbauer spectroscopy to detect Fe²⁺/Fe³⁺ oxidation states.
- Thermogravimetric Analysis (TGA) : Monitor dehydration and decomposition at elevated temperatures.
- pH Stability Tests : Conduct potentiometric titrations to identify pH ranges where Fe²⁺ remains stable (typically pH 1–4) .
- Data Interpretation : Correlate stability with sulfamate ligand coordination using FT-IR or X-ray diffraction (XRD).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
